benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190155 | |
| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930837-03-9 | |
| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate: A Key Chiral Intermediate in Pharmaceutical Synthesis
Foreword: Unveiling a Crucial Building Block in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic use of chiral building blocks is paramount to the successful synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these essential synthons, benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a molecule of significant interest. Its unique structural features, combining a protected piperazine core with a stereodefined hydroxymethyl group, offer medicinal chemists a versatile platform for the construction of novel therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important intermediate, delving into its chemical identity, synthesis, characterization, and applications, thereby empowering its effective utilization in the pursuit of innovative medicines.
Chemical Identity and Physicochemical Properties
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral organic compound featuring a piperazine ring system. The nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry that can be readily removed under specific conditions. The stereocenter at the 3-position, bearing a hydroxymethyl group, is in the (R)-configuration, which is crucial for its application in asymmetric synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| IUPAC Name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | --- |
| Molecular Formula | C₁₃H₁₈N₂O₃ | --- |
| Molecular Weight | 250.29 g/mol | --- |
| CAS Number | 930837-03-9 (for the free base) | [1] |
| Hydrochloride Salt CAS | 1159825-20-3 | [2] |
| Appearance | Expected to be a solid or oil | General knowledge |
| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C.[1] | Vendor Data[1] |
It is important to distinguish between the free base and its hydrochloride salt, as they will exhibit different physical properties, such as melting point and solubility. The hydrochloride salt is often preferred for its crystalline nature and enhanced stability.
The Strategic Importance in Synthesis: A Rationale
The synthetic utility of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate stems from the orthogonal reactivity of its functional groups.
-
The Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection for the N1-nitrogen of the piperazine ring under a variety of reaction conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), which is a mild and efficient method that often does not affect other functional groups. This allows for selective deprotection and subsequent functionalization of the N1-position.
-
The Free N4-Nitrogen: The secondary amine at the N4-position is a nucleophilic center that can readily participate in a wide range of chemical transformations, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
-
The Chiral Hydroxymethyl Group: The primary alcohol at the C3-position provides a handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. The (R)-stereochemistry at this position is critical for achieving the desired biological activity in the final target molecule by ensuring the correct three-dimensional orientation of substituents for optimal interaction with biological targets.
Figure 1: A conceptual diagram illustrating the key functional groups of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and their corresponding synthetic transformations.
Synthesis and Purification Strategies
General Synthetic Approach
A common strategy involves the cyclization of a chiral precursor to form the piperazine ring, followed by N-protection.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common organic synthesis techniques for similar molecules and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of (R)-piperazin-2-ylmethanol
This chiral intermediate is the cornerstone of the synthesis. It can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.
Step 2: N1-Benzyloxycarbonylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-piperazin-2-ylmethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution in an ice bath (0 °C) and add a base, such as triethylamine (1.1 equivalents) or aqueous sodium bicarbonate, to neutralize any hydrochloride salt and to act as a proton scavenger.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. If a biphasic system with water was used, extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Figure 2: A simplified workflow for the synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Purification and Characterization
Purification is typically achieved through standard laboratory techniques.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the free base.
-
Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Characterization would involve a suite of analytical techniques to confirm the structure and purity of the synthesized compound. While specific experimental data is not publicly available, the expected spectral characteristics can be predicted.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the Cbz-methylene protons, the piperazine ring protons (complex multiplets in the aliphatic region), and the hydroxymethyl protons. The diastereotopic nature of the piperazine ring protons will likely lead to complex splitting patterns. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the carbonyl carbon of the carbamate, the methylene carbon of the Cbz group, and the carbons of the piperazine ring and the hydroxymethyl group. |
| Mass Spec (MS) | The molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carbamate, and C-N and C-O stretching vibrations. |
Applications in Drug Discovery and Development
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, known to improve pharmacokinetic properties such as solubility and oral bioavailability.[3]
While the direct use of this specific intermediate in the synthesis of a named, approved drug is not widely documented in publicly accessible literature, its structural motifs are present in numerous APIs. Chiral piperazine derivatives are integral to compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4] The (R)-hydroxymethyl group allows for stereospecific elaboration into more complex side chains that are often crucial for target binding and selectivity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its hydrochloride salt.
Hazard Identification:
The hydrochloride salt is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere.[1]
Conclusion: A Versatile Tool for the Medicinal Chemist
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate represents a strategically important chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and orthogonally protected functional groups provide a reliable and versatile platform for the construction of novel molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in drug discovery and development programs. As the demand for stereochemically pure and complex APIs continues to grow, the importance of such chiral intermediates will undoubtedly increase.
References
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MySkinRecipes. (R)-Benzyl 3-methylpiperazine-1-carboxylate. Available at: [Link]
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- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
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PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link]
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Alchem Pharmtech. CAS 1159825-20-3 | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Available at: [Link]
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An In-depth Technical Guide to Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Introduction: The Significance of Chiral Piperazine Scaffolds in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including conformational flexibility, tunable basicity, and the ability to engage in various non-covalent interactions, make it an invaluable component in the design of therapeutic agents.[1] The introduction of chirality into the piperazine core, as seen in benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, adds a critical layer of complexity and specificity, enabling fine-tuned interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS Number: 930837-03-9), a chiral building block with significant potential in the development of novel therapeutics. We will delve into its synthesis, characterization, and the rationale behind its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
A clear understanding of the molecule's characteristics is fundamental to its application. Below is a summary of key computed properties for the related compound, benzyl piperazine-1-carboxylate, which provides a reasonable approximation for our target molecule.
| Property | Value | Source |
| Molecular Formula | C13H18N2O3 | [5] |
| Molecular Weight | 250.29 g/mol | [5] |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
The structure of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate incorporates several key features that are attractive for drug design. The piperazine core acts as a versatile scaffold.[2] The (R)-stereochemistry at the C3 position provides a defined three-dimensional orientation, which can be crucial for selective binding to chiral biological targets like enzymes and receptors.[3] The hydroxymethyl group introduces a potential site for hydrogen bonding and can improve aqueous solubility. Finally, the benzyloxycarbonyl (Cbz) protecting group offers a stable yet removable handle on the N1 nitrogen, allowing for further synthetic modifications.[6]
Strategic Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
The synthesis of this chiral piperazine derivative can be approached through several strategic routes. A common and efficient method involves the initial stereoselective synthesis of the chiral piperazine core, followed by the protection of one of the nitrogen atoms.
Synthetic Workflow Overview
A robust and scalable synthesis can be conceptualized in two main stages: first, the asymmetric synthesis of the (R)-3-(hydroxymethyl)piperazine core, and second, the selective N-protection with a benzyloxycarbonyl group. A particularly effective method for the first stage starts from the readily available chiral building block, (R)-glycidol.
Caption: A two-stage synthetic approach to the target molecule.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established chemical principles and analogous procedures found in the literature, particularly inspired by patent CN114349711B for the synthesis of the chiral core.[7]
Part 1: Synthesis of (R)-2-(hydroxymethyl)piperazine
-
Reaction Setup: To a suitable reaction vessel, add dimethylbenzene as the solvent, followed by ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.[7]
-
Reaction Conditions: Heat the mixture to reflux for 24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove solid residues. Add water to the filtrate, stir for 20 minutes, and then allow the layers to separate. The aqueous phase, containing the desired (R)-2-(hydroxymethyl)piperazine, is carried forward to the next step.
Part 2: Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
-
Reaction Setup: To the aqueous solution of (R)-2-(hydroxymethyl)piperazine from the previous step, add a suitable organic solvent such as dichloromethane and cool the mixture in an ice bath.
-
Addition of Reagents: Add a base, for example, sodium bicarbonate or triethylamine, to the biphasic mixture. Then, slowly add benzyl chloroformate (Cbz-Cl) while maintaining the low temperature.[8][9]
-
Reaction and Monitoring: Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate can be purified by column chromatography on silica gel to yield the final product of high purity.
Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of analytical techniques should be employed for comprehensive characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group (a singlet), the protons of the piperazine ring (a complex multiplet pattern), and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring and the hydroxymethyl group. Spectral data for a similar compound, benzyl 3-oxopiperazine-1-carboxylate, can serve as a useful reference for expected chemical shifts.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Chromatographic and Other Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A chiral HPLC method should be developed to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
Optical Rotation: The specific rotation of the final product, measured using a polarimeter, will confirm the presence of a single enantiomer and is a critical parameter for chiral compounds.
Applications in Drug Discovery and Development
The benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications across various disease areas. The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and cardiovascular agents.[1][11]
Rationale for its Utility
The incorporation of this chiral scaffold into drug candidates can offer several advantages:
-
Improved Potency and Selectivity: The defined stereochemistry can lead to a more precise fit in the binding pocket of a biological target, resulting in higher potency and selectivity for the desired target over off-targets.[3][4]
-
Modulation of Physicochemical Properties: The hydroxymethyl group can be used to fine-tune solubility and hydrogen bonding capacity, while the piperazine core influences the pKa and overall polarity of the molecule. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]
-
A Versatile Synthetic Handle: The Cbz-protected nitrogen allows for selective deprotection and subsequent derivatization, enabling the exploration of a wide range of chemical space during lead optimization.[6] The secondary amine in the piperazine ring also provides a point for further functionalization.
Potential Therapeutic Areas
Given the prevalence of the piperazine scaffold in neuropharmacology, molecules derived from benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate could be investigated for their activity as:
-
Dopamine and Serotonin Receptor Modulators: For the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[1]
-
Sigma Receptor Ligands: Implicated in a variety of CNS disorders, including pain and neurodegenerative diseases.
-
Kinase Inhibitors: The piperazine moiety is a key feature in several successful kinase inhibitors used in oncology.[1]
The following diagram illustrates the logical flow from the core chemical scaffold to its potential therapeutic impact.
Caption: From molecular features to therapeutic potential.
Conclusion
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a strategically designed chiral building block that holds considerable promise for the advancement of drug discovery programs. Its synthesis from readily available starting materials, coupled with its inherent structural and functional features, makes it an attractive scaffold for the development of novel, highly selective, and potent therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry. The continued exploration of molecules derived from this and similar chiral piperazine scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.
References
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PubMed Central. Retrieved from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. Retrieved from [Link]
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A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2012). ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2014). ResearchGate. Retrieved from [Link]
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Stereoselective Synthesis of a Novel Chiral Piperazine. (2008). ResearchGate. Retrieved from [Link]
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Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2017). CORE. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2021). ResearchGate. Retrieved from [Link]
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A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. (2012). PubMed. Retrieved from [Link]
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Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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The medicinal chemistry of piperazines: A review. (2020). ResearchGate. Retrieved from [Link]
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benzyl chloroformate (Cbz-Cl) protecting mechanism. (2017). Reddit. Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link]
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]
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A Comprehensive Technical Guide to (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester, a chiral building block of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical application. The structure of this guide is designed to logically flow from the fundamental properties of the molecule to its synthesis, analysis, and application, culminating in essential safety and handling information.
Core Molecular Identity and Physicochemical Landscape
(3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester, a key chiral intermediate, is distinguished by a piperazine core functionalized with a hydroxymethyl group at the chiral center and a benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms. This specific arrangement of functional groups imparts a unique combination of properties crucial for its role in the synthesis of complex pharmaceutical agents.
The presence of the hydroxymethyl group tends to enhance the molecule's solubility in polar solvents and provides a reactive handle for further chemical transformations.[1] Conversely, the phenylmethyl ester (benzyloxycarbonyl group) contributes to its lipophilicity, which can be advantageous for solubility in organic solvents commonly used in synthesis and for influencing the pharmacokinetic properties of downstream drug candidates.[1] The "(3R)" designation specifies the stereochemistry at the 3-position of the piperazine ring, a critical feature for achieving stereospecific interactions with biological targets.[1]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | [2] |
| Synonyms | (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | [1] |
| CAS Number | 930837-03-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | [4] |
| Purity | ≥98% (typical commercial grade) | [2] |
| Predicted Boiling Point | 326.4 ± 35.0 °C | [1] |
| Predicted Density | 1.092 ± 0.06 g/cm³ | [1] |
Note: Predicted values are computationally derived and should be confirmed by experimental data where available.
Strategic Synthesis of a Chiral Scaffold
The synthesis of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is a multi-step process that requires careful control of stereochemistry. While a direct, publicly available protocol for this specific molecule is not extensively detailed, a logical synthetic pathway can be constructed based on established methodologies for similar chiral piperazine derivatives. A common strategy involves the use of a chiral starting material to introduce the desired stereocenter.
A plausible synthetic route starts from a suitable chiral precursor, such as (R)-glycidol. This approach ensures the correct stereochemistry at the 3-position of the piperazine ring from the outset.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example adapted from the synthesis of similar compounds and should be optimized for specific laboratory conditions.[5]
Step 1: Synthesis of (R)-2-(hydroxymethyl)piperazine
-
To a reaction vessel, add dimethylbenzene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.[5]
-
Heat the mixture to reflux for 24 hours.[5]
-
After cooling, filter the reaction mixture.
-
Add water to the filtrate, stir, and allow the layers to separate. The aqueous phase containing the desired (R)-2-(hydroxymethyl)piperazine is used directly in the next step.[5]
Causality: The use of (R)-glycidol as the chiral electrophile in the ring-opening reaction with ethylenediamine establishes the (R)-stereochemistry at the carbon that will become the 3-position of the piperazine ring. Copper chromite acts as a catalyst for this transformation.
Step 2: Synthesis of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester
-
Cool the aqueous solution of (R)-2-(hydroxymethyl)piperazine from Step 1 in an ice bath.
-
Add a suitable base, such as sodium hydroxide, to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining a basic pH and low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Causality: The benzyloxycarbonyl group (Cbz) is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. The addition of a base is necessary to neutralize the hydrochloric acid generated during the reaction.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Diagram 2: Analytical Workflow
Caption: Workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the compound. For chiral molecules like this, chiral HPLC is essential to determine the enantiomeric excess.
Protocol: Chiral HPLC Method Development
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for separating piperazine derivatives.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. For some piperazine derivatives, a mobile phase of acetonitrile, methanol, and diethylamine has been shown to be effective on a Chiralpak IC column.
-
Detection: UV detection is commonly used. The presence of the phenyl group from the Cbz protecting group provides a chromophore that allows for detection at wavelengths around 254 nm.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is typical for analytical separations.
-
Temperature: The column temperature can be controlled (e.g., at 35 °C) to improve the reproducibility of the separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons of the benzyl group, the protons of the piperazine ring, and the hydroxymethyl group.
Applications in Drug Discovery and Development
Chiral piperazine derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[7] The rigid structure of the piperazine ring, combined with the specific stereochemistry, allows for precise positioning of functional groups to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.
The hydroxymethyl group on this building block can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution, allowing for the introduction of additional diversity into the final drug molecule. The Cbz protecting group can be readily removed by catalytic hydrogenation to liberate the secondary amine, which can then be reacted with a variety of electrophiles to build the target molecule.
Safety, Handling, and Storage
As a chemical intermediate, (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester should be handled with appropriate care in a laboratory setting.
Hazard Identification:
Based on data for similar compounds, the following GHS hazard statements may apply:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
(3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and strategically placed functional groups provide a robust platform for the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective application in research and drug development.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]
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PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved January 27, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved January 27, 2026, from [Link]
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Angene. (n.d.). 3-Piperidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester(CAS# 50585-91-6). Retrieved January 27, 2026, from [Link]
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Angene. (n.d.). 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester. Retrieved January 27, 2026, from [Link]
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The Fulcrum of Specificity: A Technical Guide to the Role of Chiral Piperazines in Medicinal Chemistry
Foreword: Beyond the Flatland of Achiral Drug Design
In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug molecule is paramount. For decades, the piperazine ring, a simple six-membered heterocycle with two diametrically opposed nitrogen atoms, has been a stalwart scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to modulate pharmacokinetics have cemented its status as a "privileged structure"[1][2]. However, a significant evolution in our understanding and application of this scaffold lies in the deliberate control of its stereochemistry. This guide moves beyond the two-dimensional representation of the piperazine ring to explore the critical role of chirality in shaping the future of drug design and development. We will delve into the nuanced world of chiral piperazines, examining how the introduction of a stereocenter transforms this common scaffold into a powerful tool for achieving enhanced potency, selectivity, and safety in modern therapeutics.
The Strategic Imperative for Chirality in Piperazine Scaffolds
Chirality, the property of non-superimposable mirror images, is a fundamental principle in biology. Receptors, enzymes, and other biological macromolecules are inherently chiral, creating a stereospecific environment for drug-target interactions. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic profiles[3][4]. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to off-target effects and toxicity[3].
The introduction of a chiral center onto the piperazine ring imposes significant conformational constraints and introduces new vectors for interaction with a biological target. This has profound implications for drug design:
-
Enhanced Potency and Selectivity: A chiral substituent can orient other pharmacophoric groups on the molecule to achieve a more precise and higher-affinity interaction with the target's binding site. This can lead to a significant increase in potency and selectivity over the corresponding achiral or racemic compound.
-
Improved Pharmacokinetic (ADME) Profile: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion. One enantiomer may be metabolized differently by cytochrome P450 enzymes or be a preferred substrate for efflux transporters, leading to a more favorable pharmacokinetic profile and a wider therapeutic window[3].
-
Reduced Off-Target Effects and Toxicity: By designing drugs with high stereospecificity for their intended target, the potential for binding to other receptors or enzymes is minimized, thereby reducing the risk of adverse drug reactions.
Enantioselective Synthesis of Chiral Piperazines: A Chemist's Toolkit
The synthesis of enantiomerically pure chiral piperazines is a cornerstone of their application in medicinal chemistry. Several robust strategies have been developed to access these valuable building blocks.
Chiral Pool Synthesis
This approach utilizes readily available and inexpensive chiral starting materials, such as α-amino acids, to construct the piperazine core. The inherent chirality of the starting material is transferred to the final product.
Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [5]
This protocol describes a practical and scalable synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids.
-
Step 1: Synthesis of Orthogonally Bis-Protected Chiral 1,2-Diamine.
-
To a solution of the starting α-amino acid (1.0 eq) in a suitable solvent (e.g., THF), add a protecting group for the carboxylic acid (e.g., convert to a methyl ester).
-
Protect the amino group with a suitable protecting group (e.g., Boc anhydride).
-
Reduce the ester to the corresponding alcohol using a reducing agent (e.g., LiAlH₄).
-
Convert the alcohol to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an azide (e.g., NaN₃).
-
Reduce the azide to the primary amine (e.g., by hydrogenation with Pd/C).
-
Protect the newly formed amine with an orthogonal protecting group (e.g., Cbz-Cl).
-
-
Step 2: Aza-Michael Addition and Cyclization.
-
In a separate flask, generate the vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.
-
To the solution of the orthogonally bis-protected chiral 1,2-diamine from Step 1, add the freshly prepared vinyl diphenyl sulfonium salt.
-
The aza-Michael addition occurs, followed by an intramolecular cyclization to form the protected chiral piperazine ring.
-
-
Step 3: Deprotection.
-
Selectively remove the desired protecting group to allow for further functionalization at either nitrogen atom.
-
Asymmetric Catalysis
Catalytic asymmetric synthesis offers a powerful and efficient means to generate chiral piperazines with high enantioselectivity.
-
Asymmetric Hydrogenation: The hydrogenation of prochiral pyrazines or pyrazin-2-ols using chiral transition metal catalysts (e.g., Iridium or Palladium complexes with chiral ligands) can produce chiral piperazines and piperazin-2-ones with high enantiomeric excess (ee)[6][7].
Caption: Asymmetric Hydrogenation of a Prochiral Pyrazine.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines [6]
This protocol outlines a general procedure for the enantioselective synthesis of chiral piperazines via hydrogenation of pyrazines activated by alkyl halides.
-
Step 1: Preparation of the Catalyst.
-
In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a chiral phosphine-oxazoline ligand) in a degassed solvent (e.g., CH₂Cl₂).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Step 2: Asymmetric Hydrogenation.
-
In a high-pressure autoclave, add the pyrazine substrate, an activating agent (e.g., an alkyl halide), and a base (e.g., Cs₂CO₃).
-
Add the freshly prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).
-
-
Step 3: Work-up and Purification.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Chiral Auxiliary-Based Synthesis
In this strategy, a chiral auxiliary is temporarily attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral piperazine. Ellman's sulfinamide is a commonly used chiral auxiliary for this purpose.
Structure-Activity Relationships (SAR) and Conformational Control
The introduction of a chiral center on the piperazine ring has a profound impact on its conformational preference, which in turn dictates its interaction with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric strain[8]. A substituent on a ring carbon atom can exist in either an axial or equatorial position, and this can significantly influence the overall shape of the molecule and its binding affinity.
Case Study: Chiral Methyl-Substituted Aryl Piperaziniums and Nicotinic Acetylcholine Receptor (nAChR) Selectivity
A compelling example of the importance of chirality in piperazine-containing compounds is seen in a series of methyl-substituted aryl piperaziniums designed as ligands for nicotinic acetylcholine receptors (nAChRs)[3]. This study highlights how the position and stereochemistry of a single methyl group on the piperazine ring can dramatically alter receptor selectivity between the α7 and α9 subtypes.
| Compound | Position of Methyl Group | Stereochemistry | α7 nAChR Activity | α9/α10 nAChR Activity | Selectivity |
| PA-diMPP | C2 | R | Partial Agonist | Antagonist | Selective for α7 |
| PA-diMPP | C2 | S | Partial Agonist | Antagonist | Selective for α7 |
| PA-EMPP | C2 | R | Selective Agonist | Weak/No Activity | Selective for α7 |
| PA-EMPP | C2 | S | Weak/No Activity | Agonist | Selective for α9/α10 |
| PA-EMPP | C3 | R or S | Greatly Reduced Activity | Greatly Reduced Activity | Non-selective |
Data synthesized from[3].
Key Insights from the Study:
-
Positional Importance: Substitution at the C2 position of the piperazine ring was found to be critical for maintaining or enhancing activity, while substitution at the C3 position was detrimental[3].
-
Stereochemical Control of Selectivity: For the C2-substituted PA-EMPP analog, the stereochemistry of the methyl group acted as a molecular switch for receptor selectivity. The (2R)-enantiomer was selective for α7 nAChRs, whereas the (2S)-enantiomer was selective for α9/α10 nAChRs[3].
-
Conformational Rationale: X-ray crystallography revealed that the methyl group in the (2R)-isomer occupies an equatorial position to minimize steric repulsion. In the (2S)-isomer, the piperazine ring flips its chair conformation to also place the methyl group in a more stable equatorial position[3]. This subtle conformational change, dictated by the stereochemistry of the methyl group, is believed to be responsible for the observed switch in receptor selectivity.
Caption: Stereochemical Control of Receptor Selectivity.
Impact on Pharmacokinetics: The Case for Chiral Switches
The development of single-enantiomer drugs from existing racemic mixtures, a strategy known as "chiral switching," is often driven by the desire for an improved pharmacokinetic and pharmacodynamic profile[4]. Levocetirizine, the (R)-enantiomer of cetirizine, and eszopiclone, the (S)-enantiomer of zopiclone, are prominent examples where the chiral piperazine or a related diazine scaffold plays a key role.
Levocetirizine vs. Cetirizine
Cetirizine is a second-generation antihistamine that exists as a racemic mixture of levocetirizine and dextrocetirizine. Levocetirizine is the pharmacologically active enantiomer, exhibiting a higher affinity for the H1 histamine receptor than dextrocetirizine[9]. While both cetirizine and levocetirizine are effective, some studies suggest that levocetirizine may have a more favorable profile[10][11].
Eszopiclone vs. Zopiclone
Zopiclone, a non-benzodiazepine hypnotic, is a racemic mixture. Eszopiclone is the (S)-enantiomer and is responsible for the hypnotic activity of the racemic mixture[12]. The development of eszopiclone was based on the rationale that a single-enantiomer formulation could offer a better therapeutic profile. Eszopiclone has a half-life of about 6 hours and is metabolized primarily by CYP3A4, whereas racemic zopiclone has a slightly longer half-life of 5-9 hours and is metabolized by both CYP3A4 and CYP2C8[13]. These pharmacokinetic differences may contribute to eszopiclone's shorter residual activity and potentially improved next-day performance profile[13].
| Drug | Composition | Half-life (approx.) | Primary Metabolizing Enzymes | Key Therapeutic Advantage |
| Zopiclone | Racemic mixture of (S)- and (R)-enantiomers | 5-9 hours | CYP3A4, CYP2C8 | Effective hypnotic |
| Eszopiclone | Pure (S)-enantiomer | 6 hours | CYP3A4 | Potentially improved safety profile and less next-day impairment[13] |
Future Perspectives: The Expanding Role of Chiral Piperazines
The strategic incorporation of chirality into the piperazine scaffold continues to be a fruitful area of research in medicinal chemistry. Future advancements are likely to focus on several key areas:
-
Novel Asymmetric Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly methods for the synthesis of complex chiral piperazines will be crucial for their broader application in drug discovery. This includes the expansion of C-H functionalization techniques to introduce chirality directly onto the piperazine ring[1].
-
Multi-substituted Chiral Piperazines: The synthesis and evaluation of piperazines with multiple stereocenters will allow for a more refined exploration of chemical space and the development of highly specific and potent drug candidates.
-
Integration with Computational Chemistry: The use of molecular modeling, including docking and molecular dynamics simulations, will play an increasingly important role in understanding the conformational preferences of chiral piperazines and predicting their binding modes with biological targets[1]. This will enable a more rational and efficient design of new therapeutic agents.
-
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral piperazines offers a green and highly selective alternative to traditional chemical methods and is an area of growing interest[14].
Conclusion
The deliberate introduction of chirality transforms the humble piperazine scaffold from a versatile linker and pharmacokinetic modulator into a sophisticated tool for achieving high levels of potency and selectivity. The ability to control the three-dimensional arrangement of substituents on the piperazine ring allows medicinal chemists to fine-tune drug-target interactions, optimize pharmacokinetic properties, and ultimately design safer and more effective medicines. As our synthetic capabilities and understanding of molecular recognition continue to advance, the role of chiral piperazines in medicinal chemistry is set to become even more prominent, paving the way for the next generation of innovative therapeutics.
References
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
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The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis. PubMed. Available at: [Link]
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Eszopiclone: esopiclone, estorra, S-zopiclone, zopiclone--Sepracor. PubMed. Available at: [Link]
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Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. Available at: [Link]
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Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
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Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Indian Academy of Sciences. Available at: [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
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Unlocking the Therapeutic Potential of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1] This technical guide provides an in-depth framework for the systematic evaluation of a specific, yet underexplored, chiral derivative: benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. We will delineate a comprehensive research and development pathway, from initial synthesis and characterization to targeted in vitro screening and preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel piperazine-based compounds. We will detail the causal logic behind experimental choices, provide actionable protocols, and propose a data-driven approach to uncovering the full pharmaceutical potential of this promising molecule.
Introduction: The Piperazine Moiety as a Versatile Pharmacophore
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets, while also fine-tuning physicochemical properties to enhance drug-like characteristics such as solubility and bioavailability.[1] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Neuropharmacological Modulation: Acting on central nervous system (CNS) targets, piperazine-containing drugs have been developed as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanisms often involve interaction with neurotransmitter receptors like serotonin, dopamine, and GABA.[3][4]
-
Anticancer Activity: Certain piperazine derivatives have shown potent anti-proliferative effects against various cancer cell lines.[5]
-
Anti-inflammatory and Analgesic Effects: The piperazine scaffold is present in molecules exhibiting anti-inflammatory and pain-relieving properties.[6]
-
Antimicrobial Properties: The structural versatility of piperazine has been leveraged to develop novel antibacterial and antifungal agents.[7]
The subject of this guide, benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, possesses distinct structural features that suggest a focused, yet potentially broad, therapeutic profile. The chiral center at the 3-position with a hydroxymethyl substituent may impart selectivity for specific biological targets, a critical factor in modern drug design.[8] The benzyl carboxylate group at the 1-position will influence the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
This guide will outline a strategic approach to systematically investigate the therapeutic potential of this compound.
Synthesis and Characterization
While benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is commercially available (CAS 1159825-20-3), in-house synthesis may be required for analog generation and scale-up.[10] A general synthetic approach is outlined below.
Proposed Synthetic Route
A plausible synthetic route would involve the protection of one of the nitrogen atoms of (R)-3-(hydroxymethyl)piperazine, followed by the introduction of the benzyl carboxylate group, and subsequent deprotection if necessary for further modification. Protecting-group chemistry is a common strategy for achieving selective mono-alkylation of piperazine.[11]
Caption: Proposed synthetic workflow for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for structural elucidation. |
| Mass Spectrometry (MS) | To confirm the molecular weight. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. |
| High-Performance Liquid Chromatography (HPLC) | To determine purity. |
| Chiral Chromatography | To confirm enantiomeric purity. |
In Vitro Evaluation: A Tiered Screening Approach
To efficiently identify the primary biological activity of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a tiered screening approach is recommended.
Tier 1: Broad-Based Pharmacological Profiling
The initial step is to screen the compound against a diverse panel of common drug targets to identify its primary mechanism of action. This broad screening approach helps to avoid bias towards a preconceived hypothesis.
Caption: A tiered approach for the pharmacological evaluation of the target compound.
Experimental Protocols:
-
GPCR Binding Assays: Commercially available radioligand binding assays are a standard method for initial screening.[12] These assays quantify the affinity of the test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[12] Functional assays, such as cAMP or calcium flux assays, can then be used to determine if the compound acts as an agonist or antagonist.[13][14]
Protocol: Radioligand GPCR Binding Assay (Competition)
-
Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Incubate the membranes with a known concentration of a high-affinity radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Kinase Inhibition Assays: A variety of assay formats are available, including fluorescence-based and luminescence-based methods.[15][16] A common approach is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.[17][18]
Protocol: ADP-Glo™ Kinase Assay
-
Set up the kinase reaction with the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubate to allow the phosphorylation reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence , which is proportional to the amount of ADP formed and thus the kinase activity.
-
Tier 2: Hit Validation and Structure-Activity Relationship (SAR) Studies
Once a primary target or a set of promising targets is identified in Tier 1, the next step is to validate these findings and begin to understand the structure-activity relationship.
-
Dose-Response Studies: Conduct full dose-response curves for the validated hits to accurately determine IC50 (for inhibitors) or EC50 (for agonists) values.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs of the lead compound to explore how modifications to the chemical structure affect its activity.[19] Key modifications could include:
-
Altering the substituent on the benzyl ring.
-
Replacing the benzyl group with other aromatic or aliphatic groups.
-
Modifying or replacing the hydroxymethyl group.
-
Inverting the stereochemistry at the 3-position to the (S)-configuration.
-
In Vivo Evaluation: Proof-of-Concept in Animal Models
Based on the in vitro profile, appropriate in vivo models should be selected to establish proof-of-concept for the therapeutic potential of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Pharmacokinetic (PK) Studies
Before efficacy studies, it is essential to determine the pharmacokinetic profile of the compound in the chosen animal model (typically rodents).[9] This includes measuring parameters such as:
| PK Parameter | Description |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the plasma. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
Efficacy Studies in Disease-Relevant Models
The choice of animal model will be dictated by the results of the in vitro screening.
-
For CNS Activity (e.g., anxiolytic, antidepressant):
-
Elevated Plus Maze and Light-Dark Box Tests: These are standard models for assessing anxiolytic-like activity in rodents.[3]
-
Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant activity.
-
Open Field Test: To assess general locomotor activity and exploratory behavior.[3]
-
-
For Analgesic Activity:
-
For Anticancer Activity:
-
Xenograft Models: Human cancer cell lines are implanted in immunocompromised mice to evaluate the in vivo anti-tumor activity of the compound.
-
-
For Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation.[6]
-
Preliminary Safety and Toxicological Assessment
Early assessment of potential toxicity is crucial.
-
In Vitro Cytotoxicity Assays: Determine the compound's toxicity against various cell lines (e.g., HepG2 for liver toxicity).
-
hERG Channel Inhibition Assay: To assess the risk of cardiac arrhythmia.
-
Ames Test: To evaluate mutagenic potential.
-
In Vivo Acute Toxicity Study: A single high dose is administered to animals to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
Conclusion and Future Directions
This technical guide provides a structured and comprehensive framework for the preclinical evaluation of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. By following a logical, data-driven progression from broad-based screening to focused in vivo studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel chemical entity. The versatility of the piperazine scaffold suggests a high probability of identifying significant biological activity. Future work will be guided by the outcomes of these initial studies, potentially leading to lead optimization, IND-enabling studies, and ultimately, the development of a new therapeutic agent.
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available from: [Link]
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Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules. 2023;28(14):5450. doi:10.3390/molecules28145450. Available from: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2025;14(1):e202500366. doi:10.1002/open.202500366. Available from: [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619. Available from: [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. 2019;127:377-387. doi:10.1016/j.nbd.2019.03.028. Available from: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. 2022;169:1-26. doi:10.1016/bs.mcb.2021.07.001. Available from: [Link]
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Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. 2012;795:1-18. doi:10.1007/978-1-61779-337-0_1. Available from: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. 2021;12(15):2836-2849. doi:10.1021/acschemneuro.1c00287. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2023;28(2):1-10. Available from: [Link]
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MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior. 2007;88(1):18-27. doi:10.1016/j.pbb.2007.06.009. Available from: [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. 2023;14(15):2808-2820. doi:10.1021/acschemneuro.3c00299. Available from: [Link]
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Piperazines – Knowledge and References. Taylor & Francis. Available from: [Link]
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What in vivo models are used for pain studies? Patsnap Synapse. Available from: [Link]
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Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. 2019;9(4-s):661-666. doi:10.22270/jddt.v9i4-s.3458. Available from: [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. 2022;3(1):101138. doi:10.1016/j.xpro.2022.101138. Available from: [Link]
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The search for novel analgesics: targets and mechanisms. Perspectives in Medicinal Chemistry. 2008;2:11-39. doi:10.4137/pmc.s303. Available from: [Link]
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Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]
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Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available from: [Link]
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. 2021;12(15):2836-2849. doi:10.1021/acschemneuro.1c00287. Available from: [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. 2024;263:115916. doi:10.1016/j.ejmech.2023.115916. Available from: [Link]
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Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances. 2022;12(35):22849-22860. doi:10.1039/d2ra03882a. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. 2023;21(7):1109-1117. doi:10.48047/nq.2023.21.7.nq23098. Available from: [Link]
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Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available from: [Link]
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Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Regioselective Mon-Cbz Protection of 3-(Hydroxymethyl)piperazine for Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive guide for the N-benzyloxycarbonyl (Cbz) protection of 3-(hydroxymethyl)piperazine. Piperazine scaffolds are ubiquitous in drug discovery, and their selective functionalization is a critical step in the synthesis of a vast array of pharmaceutical agents. This application note details a robust and regioselective protocol for the mono-N-Cbz protection of 3-(hydroxymethyl)piperazine, a versatile building block possessing two secondary amine functionalities and a primary alcohol. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, and characterization data to ensure reliable and reproducible outcomes.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The presence of two nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and pharmacological activity. However, the symmetrical or near-symmetrical nature of many piperazine derivatives presents a challenge for regioselective functionalization. Protecting group chemistry is therefore essential to control the reactivity of the two amine centers.
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its ease of introduction, stability to a broad range of reaction conditions, and facile removal via catalytic hydrogenolysis.[1][2] This protocol focuses on the mono-Cbz protection of 3-(hydroxymethyl)piperazine, a valuable intermediate where one nitrogen can be masked, allowing for selective modification of the other nitrogen or the hydroxyl group in subsequent synthetic steps. The reaction is performed under modified Schotten-Baumann conditions, which are known to be effective for the acylation of amines.[2][3]
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperazine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A subsequent loss of a chloride ion and a proton (neutralized by the base) yields the N-Cbz protected piperazine.[2]
Regioselectivity: 3-(Hydroxymethyl)piperazine possesses two secondary amines at the N1 and N4 positions. These two nitrogens exhibit different steric and electronic environments. The N1 nitrogen is adjacent to the hydroxymethyl substituent, which may exert some steric hindrance. In contrast, the N4 nitrogen is less sterically encumbered. Therefore, under kinetically controlled conditions with a limited amount of benzyl chloroformate, the reaction is expected to favor the formation of the N4-Cbz protected isomer, benzyl 4-(hydroxymethyl)piperazine-1-carboxylate , as the major product.
Chemoselectivity (N- vs. O-Acylation): The protocol is designed to favor N-acylation over O-acylation of the primary alcohol. Amines are generally more nucleophilic than alcohols. By maintaining a basic pH and controlling the reaction temperature, the deprotonated amine will be the primary nucleophile, selectively reacting with Cbz-Cl.
Experimental Protocol
Materials and Equipment
Reagents:
-
3-(Hydroxymethyl)piperazine (CAS: 3139-93-3)
-
Benzyl chloroformate (Cbz-Cl) (CAS: 501-53-1)
-
Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)
-
Dichloromethane (DCM) (CAS: 75-09-2), ACS grade
-
Deionized Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) (CAS: 7487-88-9)
-
Ethyl Acetate (EtOAc) for chromatography (CAS: 141-78-6)
-
Hexanes for chromatography (CAS: 110-54-3)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Safety Precautions
-
Benzyl chloroformate (Cbz-Cl) is corrosive, a lachrymator, and moisture-sensitive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Always wear appropriate PPE throughout the experimental procedure.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)piperazine (5.0 g, 38.4 mmol, 1.0 equiv.) in a mixture of dichloromethane (50 mL) and deionized water (50 mL).
-
Add sodium bicarbonate (8.1 g, 96.0 mmol, 2.5 equiv.) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (6.0 mL, 42.2 mmol, 1.1 equiv.) dropwise to the cold, stirred reaction mixture over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Rationale: Slow addition of Cbz-Cl helps to control the exotherm of the reaction and minimizes the formation of the di-protected byproduct. The biphasic system with a base ensures that the generated HCl is neutralized, driving the reaction to completion.[3]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a solvent system of ethyl acetate/hexanes (e.g., starting with 30:70 and gradually increasing the polarity to 70:30).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the mono-Cbz-protected 3-(hydroxymethyl)piperazine as a clear, viscous oil or a white solid.
-
Characterization of the Product
The expected major product is benzyl 4-(hydroxymethyl)piperazine-1-carboxylate . The presence of the minor isomer, benzyl 2-(hydroxymethyl)piperazine-1-carboxylate , is possible and can be identified by careful analysis of the characterization data.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow viscous oil or white solid |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-7.4 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.5-3.9 (m, piperazine protons), 3.4 (d, 2H, -CH₂-OH), 2.7-3.0 (m, piperazine protons), ~2.0 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C=O), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.5 (-CH₂-Ph), ~65 (-CH₂-OH), piperazine carbons in the range of δ 40-60 |
| Mass Spectrometry (ESI+) | m/z = 251.1 [M+H]⁺, 273.1 [M+Na]⁺ |
Note on Isomer Differentiation: The two possible mono-Cbz isomers will exhibit distinct NMR spectra. The symmetry of the molecule is broken upon protection, and the chemical shifts of the piperazine ring protons and carbons will be different for each isomer. Careful 2D NMR analysis (COSY, HSQC) may be required for unambiguous assignment if both isomers are present in significant amounts.
Visualizing the Workflow
Reaction Scheme
Caption: Reaction scheme for the Cbz protection of 3-(hydroxymethyl)piperazine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective mono-N-Cbz protection of 3-(hydroxymethyl)piperazine. By carefully controlling the stoichiometry and reaction conditions, the desired N4-protected product can be obtained in good yield and purity. The provided mechanistic insights and characterization guidelines will aid researchers in successfully implementing this procedure and in verifying the integrity of their synthetic intermediates. This protocol serves as a valuable tool for chemists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical research.
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Wikipedia. Benzyl chloroformate. [Link]
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]
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Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
PubMed Central. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. [Link]
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Use of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in solid-phase peptide synthesis
An Application Guide to the Strategic Incorporation of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery.[1] These engineered molecules offer enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1] The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically successful drugs due to its favorable biological and physical properties.[2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the use of a specific chiral building block, Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the strategic advantages of this scaffold, from its role in inducing specific peptide conformations to its seamless integration into established SPPS workflows, providing researchers with the practical knowledge to leverage this versatile tool for advanced peptide design and drug development.
Introduction: The Rationale for Piperazine Scaffolds in SPPS
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[5][6] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (e.g., tert-butyl, tBu) for permanent side-chain protection.[5] This orthogonal system allows for the sequential assembly of amino acids on an insoluble resin support.[5][7]
While SPPS is highly efficient for producing natural peptides, the development of therapeutic peptides often requires modifications to overcome inherent limitations such as poor enzymatic stability and conformational flexibility. The incorporation of non-natural scaffolds, like piperazine derivatives, addresses these challenges directly.[1][8]
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a uniquely functionalized building block designed for this purpose. Its key attributes are:
-
Chiral Rigidity: The piperazine ring introduces a conformationally constrained element into the peptide backbone, which can pre-organize the peptide into a bioactive conformation (e.g., a β-turn mimetic) and enhance binding affinity to biological targets.
-
Defined Stereochemistry: The (3R) configuration provides absolute stereochemical control, which is critical for specific molecular recognition and biological activity.
-
Orthogonal Handles for Synthesis: The molecule possesses three key functional groups tailored for SPPS:
-
A primary hydroxymethyl group , which serves as the attachment point to a variety of hydroxyl-functionalized resins (e.g., Wang or 2-ClTrt resin).
-
A free secondary amine at the N4 position, which acts as the nucleophile for subsequent peptide chain elongation.
-
A benzyloxycarbonyl (Cbz/Z) protected amine at the N1 position. The Cbz group is stable under the standard basic (piperidine) and acidic (TFA) conditions of Fmoc-SPPS, ensuring the integrity of the scaffold during synthesis. It can be removed in a final, orthogonal step if desired.
-
This guide will detail the complete workflow for incorporating this scaffold, from initial resin functionalization to final peptide cleavage and analysis.
The Complete Synthetic Workflow
The integration of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate into an SPPS workflow follows a logical sequence of resin preparation, iterative peptide coupling, and final cleavage. The overall process is depicted below.
Figure 1: High-level workflow for SPPS using the piperazine scaffold.
Detailed Protocols and Methodologies
Part 1: Resin Selection and Scaffold Immobilization
The choice of resin is critical as it dictates the conditions for final peptide cleavage.[5] For peptides requiring the release from resin while keeping acid-labile side-chain protecting groups intact, 2-chlorotrityl chloride (2-ClTrt-Cl) resin is ideal.[9] For standard synthesis where simultaneous cleavage and deprotection is desired, Wang resin is a cost-effective choice.
Protocol 1: Loading Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate onto 2-ClTrt-Cl Resin
-
Rationale: The 2-ClTrt-Cl resin reacts with the primary alcohol of the scaffold under non-acidic conditions, preventing premature Cbz group cleavage. The linkage is highly acid-labile, allowing for peptide release with dilute acid.
-
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)
-
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
-
Procedure:
-
Swell the 2-ClTrt-Cl resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq).
-
Add the solution to the swollen resin and mix gently (e.g., by nitrogen bubbling) for 2-4 hours at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and mix for 30 minutes.
-
Drain the reaction vessel.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under high vacuum. The loading efficiency can be determined gravimetrically.
-
Part 2: Iterative Peptide Elongation (Fmoc-SPPS Cycle)
With the scaffold loaded, the synthesis proceeds with standard Fmoc-SPPS cycles.[10] The key steps are Nα-Fmoc deprotection and amino acid coupling.
Figure 2: The standard Fmoc-SPPS cycle used for peptide elongation.
Protocol 2: Standard Coupling Cycle
-
Rationale: The secondary amine on the piperazine scaffold (and subsequent N-terminal amino acids) is deprotected to allow for acylation by an activated Fmoc-amino acid. The use of potent coupling reagents is recommended, especially for the first coupling onto the sterically hindered secondary amine of the piperazine.[11]
-
Materials & Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Coupling Reagents: See Table 1. HATU is highly recommended for its efficiency.
-
Fmoc-protected amino acids with acid-labile side-chain protection.
-
Solvents: DMF, DCM.
-
-
Procedure (per cycle):
-
Fmoc Deprotection: Add the deprotection solution to the resin and mix for 10-15 minutes. Drain and repeat once for 5 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free amine (a positive test gives a deep blue color).
-
Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with a coupling agent like HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Mix for 45-90 minutes. Coupling to the piperazine secondary amine may require longer reaction times or a double coupling protocol.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm reaction completion (negative test, beads remain colorless/yellow).
-
Repeat the cycle for each amino acid in the sequence.
-
Table 1: Common Coupling Reagents for SPPS
| Reagent Name | Full Name | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast, highly efficient, low racemization. Excellent for hindered couplings.[6] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Robust and widely used standard reagent. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Cost-effective carbodiimide method with a modern additive (Oxyma Pure) to suppress racemization. |
Part 3: Final Cleavage, Deprotection, and Analysis
The final step liberates the peptide from the resin and removes the side-chain protecting groups. The Cbz group on the piperazine scaffold will remain intact under these conditions.
Protocol 3: TFA-Mediated Cleavage and Deprotection
-
Rationale: A strong acid, Trifluoroacetic Acid (TFA), is used to cleave the ester linkage to the resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[12] Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.[6]
-
Materials:
-
Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Peptide-resin (fully synthesized and dried).
-
Cold diethyl ether.
-
-
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) and mix gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume (40-50 mL) of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white peptide pellet under vacuum.
-
-
Post-Cleavage Cbz-Group Removal (Optional): If the N1-unprotected piperazine is desired, the Cbz group can be removed post-cleavage via catalytic hydrogenolysis. This involves dissolving the peptide in a suitable solvent (e.g., MeOH, AcOH) and treating it with H₂ gas in the presence of a Palladium catalyst (e.g., 10% Pd/C). This step must be planned carefully, as it is not compatible with certain amino acids like Cys or Met.
Analysis and Purification
The crude peptide must be analyzed for purity and purified before use.
-
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude peptide and to purify the target peptide.[13] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the synthesized peptide by providing its molecular weight.[13]
-
Conclusion and Field-Proven Insights
The use of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate offers a robust and reliable method for introducing a chiral, conformationally constrained scaffold into synthetic peptides. By leveraging standard Fmoc-SPPS protocols, researchers can efficiently construct novel peptidomimetics with potentially superior therapeutic properties.
Key Considerations for Success:
-
Confirm the First Coupling: The coupling of the first amino acid onto the piperazine's secondary amine is the most challenging step. Always confirm its completion with a Kaiser test. If the test is positive, a second, fresh coupling (recoupling) is advised.
-
Amine-Free Solvents: The quality of the DMF is paramount. The presence of contaminating amines can cause premature Fmoc deprotection and lead to deletion sequences.[9]
-
Orthogonality is Key: The stability of the Cbz group to the entire Fmoc-SPPS and TFA cleavage process provides a unique synthetic handle. The final peptide can be used with the Cbz group intact for further modification, or it can be removed in a separate, orthogonal step. This is a powerful feature for creating complex peptide architectures.
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently apply this versatile building block to advance their peptide-based drug discovery programs.
References
-
Applied Biosystems. (1998). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Sharma, V., & Kumar, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Kumar, V., & Sharma, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Kaur, H., & Singh, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. Available at: [Link]
-
YouTube. (2017). Using Peptide Synthesis in Flow and Click Chemistry to Create Scaffolds for RET Activation. Available at: [Link]
-
Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(6), 673-81. Available at: [Link]
-
Bhowmick, A., & Das, S. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
-
Singh, G., & Kaur, H. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
-
Al-Bayati, Z. A. F. (2024). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]
-
Sharma, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 101-112. Available at: [Link]
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. youtube.com [youtube.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijsra.net [ijsra.net]
Application Notes and Protocols for the Synthesis of Chiral Intermediates from (R)-piperazin-2-ylmethanol
Abstract
(R)-piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its stereodefined structure which is incorporated into numerous drug candidates. This guide provides a comprehensive overview of the synthetic pathways starting from this versatile scaffold. We detail robust protocols for the selective protection of the piperazine nitrogens, activation of the primary alcohol, and subsequent derivatization through nucleophilic substitution to generate a diverse array of advanced intermediates. The causality behind experimental choices, such as reagent selection, reaction conditions, and purification strategies, is explained to provide researchers with a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chiral synthon in their synthetic campaigns.
Introduction: The Strategic Importance of (R)-piperazin-2-ylmethanol
The piperazine motif is a privileged scaffold in drug discovery, appearing in a wide range of clinically approved drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1]. The introduction of a stereocenter, as in (R)-piperazin-2-ylmethanol, allows for precise three-dimensional orientation of pharmacophoric groups, which can lead to enhanced target affinity and selectivity. The dual functionality of a modifiable piperazine ring and a primary alcohol provides a versatile platform for the synthesis of complex molecules.
This guide will focus on a common and highly effective synthetic strategy:
-
Selective N-protection: To differentiate the two nitrogen atoms of the piperazine ring.
-
Activation of the primary alcohol: To convert the hydroxyl group into a good leaving group.
-
Nucleophilic substitution: To introduce a variety of functional groups.
-
Further derivatization or deprotection: To yield the final target molecules.
This systematic approach allows for the controlled and predictable synthesis of a library of chiral piperazine derivatives.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step involves the selective protection of one of the piperazine nitrogens, followed by activation of the alcohol and subsequent reaction with a nucleophile.
Sources
Application Notes and Protocols for Coupling Reactions with Benzyl Chloroformate
Abstract
Benzyl chloroformate (Cbz-Cl), also known as benzyloxycarbonyl chloride, is a cornerstone reagent in synthetic organic chemistry, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto nucleophilic functional groups such as amines and alcohols.[1][2] Its widespread application, from peptide synthesis to the development of complex pharmaceutical intermediates, is a testament to the Cbz group's stability and its selective removal under mild hydrogenolysis conditions.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions, underlying mechanistic principles, and detailed protocols for coupling reactions with benzyl chloroformate. We delve into the causality behind experimental choices to ensure reproducible, safe, and high-yielding transformations.
Core Principles: The Chemistry of Benzyl Chloroformate
Benzyl chloroformate is the benzyl ester of chloroformic acid.[1] Its utility stems from the high electrophilicity of the carbonyl carbon, which is activated by the adjacent electron-withdrawing chlorine and oxygen atoms. This makes it highly susceptible to attack by nucleophiles.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction of Cbz-Cl with a nucleophile (e.g., an amine or alcohol) is a nucleophilic acyl substitution. The process can be broken down into two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen or oxygen atom of the substrate attacks the electrophilic carbonyl carbon of Cbz-Cl. This forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
A base is an indispensable component of this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For alcohol substrates, the base neutralizes the protonated oxonium intermediate.
Figure 1: Generalized mechanism of nucleophilic acyl substitution with Cbz-Cl.
Part I: N-Protection of Amines (Carbamate Formation)
The protection of amines as their Cbz-carbamate derivatives is arguably the most common application of benzyl chloroformate. This transformation effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical modifications at other parts of the molecule.[1]
Key Parameters and Experimental Causality
The success of an N-protection reaction hinges on the careful selection of base, solvent, and temperature, tailored to the specific amine substrate.
-
Base Selection: The base must be strong enough to scavenge the generated HCl but should not promote side reactions.
-
Inorganic Bases (NaOH, Na₂CO₃, NaHCO₃): These are typically used in aqueous or biphasic systems, a set of conditions known as the Schotten-Baumann reaction .[2][5] For chiral substrates like amino acids, using a milder base like sodium carbonate or bicarbonate at low temperatures is crucial to prevent base-catalyzed racemization (enolization).[2]
-
Organic Bases (Triethylamine, Pyridine, DIPEA): These are used in anhydrous organic solvents and are ideal for substrates that are not soluble in water. They are non-nucleophilic and serve purely as proton scavengers.[2]
-
-
Solvent System:
-
Aqueous/Biphasic (Water, Dioxane/Water, THF/Water): Ideal for water-soluble substrates like amino acids. The reaction occurs at the interface or in the aqueous phase.[2][6]
-
Anhydrous Organic (CH₂Cl₂, THF, Ethyl Acetate): Necessary for water-sensitive substrates or when using organic bases. Strict exclusion of moisture is required as Cbz-Cl hydrolyzes in water.[1][7]
-
-
Temperature Control: Reactions are almost always initiated at low temperatures (0–5 °C). This serves two purposes: 1) it controls the exothermic nature of the acylation, and 2) it minimizes the rate of potential side reactions, including hydrolysis of the Cbz-Cl and racemization of chiral centers.[5]
Data Presentation: Conditions for N-Protection
| Substrate Type | Recommended Base | Solvent System | Temp. (°C) | Causality & Key Considerations |
| α-Amino Acids | Na₂CO₃, NaOH | Water or Dioxane/Water | 0 to 5 | Schotten-Baumann conditions. Low temperature and controlled pH are critical to prevent racemization.[2][5][8] |
| Primary Aliphatic Amines | NaHCO₃, Et₃N | CH₂Cl₂ / Water (biphasic) or THF | 0 to RT | Generally robust and high-yielding. Et₃N is used for anhydrous conditions. |
| Secondary Aliphatic Amines | Et₃N, Pyridine | CH₂Cl₂, THF | 0 to RT | Less reactive than primary amines; may require slightly longer reaction times. |
| Aromatic Amines | Et₃N, Pyridine | THF, Chloroform | 0 to RT | Significantly less nucleophilic; reaction may be sluggish. |
Detailed Experimental Protocol 1: Cbz-Protection of Glycine (Schotten-Baumann Conditions)
This protocol is a classic example of protecting an amino acid.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of a 2 M aqueous sodium carbonate solution.
-
Cooling: Cool the flask in an ice-water bath to 0–5 °C with vigorous stirring.
-
Reagent Addition: Add benzyl chloroformate (18.8 g, 0.11 mol, 1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The simultaneous dropwise addition of 2 M NaOH may be required to maintain a pH between 9-10.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 3 M HCl to a pH of ~2 (test with Congo red paper). The Cbz-protected glycine will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product. A typical yield is >90%.[5]
Figure 2: Workflow for Schotten-Baumann N-protection of an amino acid.
Part II: O-Protection of Alcohols & Phenols (Carbonate Formation)
Protecting hydroxyl groups as benzyl carbonates is another valuable application, though less common than amine protection. The resulting carbonate is stable to a wide range of conditions but can be cleaved by the same hydrogenolysis methods used for Cbz-protected amines.
Key Parameters and Experimental Causality
-
Anhydrous Conditions: This is the most critical parameter. Benzyl chloroformate reacts readily with water, so all glassware must be oven-dried, and anhydrous solvents must be used to prevent loss of the reagent and formation of byproducts.[7]
-
Base Selection: A non-nucleophilic organic base is required to prevent competition with the alcohol substrate.
-
Pyridine/Triethylamine: These are the standard choices. Pyridine can sometimes act as both a base and a nucleophilic catalyst.[2]
-
Sodium Hydride (NaH): For sterically hindered or less reactive alcohols, a much stronger base like NaH is needed to deprotonate the alcohol to its corresponding alkoxide, which is a far more potent nucleophile.[2]
-
-
Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts (1-5 mol%). DMAP is a hyper-nucleophilic catalyst that reacts with Cbz-Cl to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. This dramatically accelerates the rate of reaction, especially for secondary or hindered alcohols.[2]
Data Presentation: Conditions for O-Protection
| Substrate Type | Recommended Base | Catalyst | Solvent | Temp. (°C) | Causality & Key Considerations |
| Primary Alcohols | Pyridine or Et₃N | DMAP (cat.) | CH₂Cl₂, THF | 0 to RT | Reaction is efficient. DMAP provides significant rate enhancement.[2] |
| Secondary Alcohols | Pyridine or Et₃N | DMAP (cat.) | CH₂Cl₂ | 0 to RT | Slower reaction; DMAP is highly recommended. May require longer reaction times. |
| Tertiary/Hindered Alcohols | NaH | None | THF, DMF | 0 to RT | Requires conversion to the more nucleophilic alkoxide with a strong base like NaH.[2] |
| Phenols | Pyridine or Et₃N | None | CH₂Cl₂ | 0 to RT | Phenols are more acidic and reactive than alcohols; catalysis is often unnecessary. |
Detailed Experimental Protocol 2: Cbz-Protection of a Primary Alcohol using DMAP
-
Setup: To an oven-dried, 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary alcohol (50 mmol, 1.0 eq.), anhydrous dichloromethane (100 mL), and triethylamine (10.1 g, 100 mmol, 2.0 eq.).
-
Catalyst Addition: Add DMAP (0.3 g, 2.5 mmol, 0.05 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add benzyl chloroformate (9.4 g, 55 mmol, 1.1 eq.) dropwise via syringe over 20 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography.
Safety, Handling, and Storage
Benzyl chloroformate is a hazardous chemical that demands respect and careful handling.
-
Toxicity & Corrosivity: It is a potent lachrymator (causes tearing), is corrosive to skin and eyes, and can be fatal if inhaled in sufficient quantities.[6][7] All manipulations must be performed in a certified chemical fume hood.
-
Reactivity: The reagent is water-sensitive and decomposes in moist air to release corrosive HCl gas.[7] It can react violently with bases and may undergo explosive decomposition in the presence of iron catalysts (e.g., from rusty steel containers).[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or laminate are recommended).
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from moisture, bases, and metals.
Conclusion
The protection of amines and alcohols using benzyl chloroformate is a robust and reliable method central to modern organic synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism empowers the chemist to make rational, field-proven choices for reaction parameters. By carefully selecting the appropriate base, solvent, and temperature for a given substrate, and by adhering to strict safety protocols, researchers can achieve high-yielding, predictable, and scalable results. The Cbz group, introduced over 90 years ago, remains an indispensable tool in the synthetic chemist's arsenal for the intricate assembly of molecules that drive innovation in medicine and materials science.
References
-
Benzyl chloroformate. Wikipedia.[Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Amine Protection / Deprotection. Fisher Scientific.[Link]
-
benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit.[Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]
-
Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). ResearchGate.[Link]
-
Benzyl Chloroformate. Common Organic Chemistry.[Link]
-
Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure.[Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in the synthesis of kinase inhibitors
Abstract
This application note details the strategic utilization of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS 163725-36-8) as a chiral building block in the development of ATP-competitive kinase inhibitors. The piperazine pharmacophore is a privileged structure in oncology drug discovery, offering critical solubility vectors and hydrogen-bonding capabilities. This guide provides a validated protocol for the regioselective functionalization of the N4-amine, subsequent Cbz-deprotection, and strategies for leveraging the C3-hydroxymethyl moiety to optimize solvent-front interactions within the kinase ATP-binding pocket.
Strategic Overview: The Chiral Piperazine Advantage
In the landscape of kinase inhibitor design, the "solvent-exposed region" of the ATP-binding pocket offers a high degree of structural plasticity. Piperazine rings are frequently employed here to improve physicochemical properties (solubility, pKa) and to project substituents into the solvent front.
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is uniquely suited for this role due to three structural features:
-
Orthogonal Protection: The N1-Cbz (benzyloxycarbonyl) group protects the less sterically hindered nitrogen, directing nucleophilic activity to the N4 position.
-
Defined Chirality: The (3R) stereocenter allows for vector-specific projection of the hydroxymethyl group, enabling precise probing of the ribose-binding pocket or allosteric hydrophobic regions.
-
Bifunctional Handle: The hydroxymethyl group serves as a "warhead anchor" (for covalent inhibitors) or can be etherified to modulate lipophilicity.
Kinase Binding Logic
-
N4-Position: Typically couples to the heteroaromatic "hinge-binder" (e.g., pyrimidine, quinoline).
-
C3-Hydroxymethyl: Engages in H-bonding with residues like Asp (DFG motif) or Lys (catalytic), or acts as a solubilizing handle.
-
N1-Position (Post-Deprotection): Available for "tail" modifications to tune potency and ADME profiles.
Experimental Workflow & Logic
The following flowchart illustrates the divergent synthetic pathways accessible via this building block.
Figure 1: Divergent synthetic workflow for (3R)-3-(hydroxymethyl)piperazine scaffolds. The Cbz group ensures regioselectivity at N4 during the initial coupling.
Detailed Protocol: Regioselective N4-Arylation & Deprotection
This protocol describes the coupling of the piperazine scaffold to a 4-chloropyrimidine core (a common kinase motif), followed by Cbz removal.
Materials Required
-
Scaffold: Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 equiv).
-
Electrophile: 4-Chloro-heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.
-
Solvent: n-Butanol (for thermal SNAr) or 1,4-Dioxane (for Pd-catalyzed).
-
Catalyst (Optional): Pd2(dba)3 / Xantphos (if SNAr is sluggish).
Step 1: N4-Nucleophilic Aromatic Substitution (SNAr)
Rationale: The N4 nitrogen is a secondary amine and is more nucleophilic than the primary hydroxyl group. Under controlled basic conditions, N-arylation proceeds selectively over O-arylation.
-
Preparation: In a pressure vial, dissolve the Heteroaryl Chloride (1.0 mmol) and Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.1 mmol, 275 mg) in n-Butanol (5 mL).
-
Basification: Add DIPEA (2.5 mmol, 435 µL).
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours. Monitor by LC-MS for the consumption of the chloride.
-
Note: If the chloride is unreactive, switch to Buchwald-Hartwig conditions: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 equiv) in Dioxane at 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient 0-10%).
-
Validation: 1H NMR should show the retention of the benzylic protons (approx. 5.1 ppm) and the appearance of heteroaryl signals.
-
Step 2: Hydroxyl Group Protection (Optional)
If the final target requires a free hydroxyl, skip to Step 3. If the OH interferes with subsequent steps, protect as a TBDMS ether or convert to a methoxy group now.
Step 3: Cbz-Deprotection (Hydrogenolysis)
Rationale: Removal of the Cbz group reveals the N1 amine, creating a vector for solubilizing groups or amide coupling.
-
Dissolution: Dissolve the N4-arylated intermediate (0.5 mmol) in MeOH or EtOH (10 mL).
-
Catalyst Addition: Under Argon, add 10% Pd/C (10-20 wt% loading).
-
Critical: If your kinase core contains Chlorine or Bromine atoms, standard Pd/C may cause dehalogenation. In such cases, use Pt/C (Platinum on Carbon) or add a poison like ZnBr2 , or use acidic cleavage (HBr/AcOH) if the core tolerates acid.
-
-
Hydrogenation: Purge with H2 gas (balloon pressure is usually sufficient) and stir vigorously at RT for 2–6 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The product is the free secondary amine (N1) and usually requires no further purification before the next step.
Data Analysis & Troubleshooting
Analytical Validation Parameters
| Parameter | Expected Observation | Method |
| N4-Arylation | Mass shift: [Core] + [Piperazine] - HCl. Disappearance of Cl-Core peak. | LC-MS (ESI+) |
| Regioselectivity | NOESY correlation between Piperazine-H (C3/C5) and Heteroaryl protons confirms N-linkage vs O-linkage. | 2D NMR |
| Chiral Integrity | Enantiomeric Excess (ee) > 98%. No racemization of C3 center. | Chiral HPLC |
| Deprotection | Loss of aromatic benzyl signals (7.3-7.4 ppm) and benzylic CH2 (5.1 ppm). | 1H NMR |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Steric hindrance or electron-rich chloride. | Switch to Pd-catalyzed coupling (Buchwald) or use microwave heating (140°C, 30 min). |
| O-Arylation Observed | Base is too strong or temperature too high. | Use weaker base (NaHCO3) or lower temp. Ensure N4 is free (not protonated salt). |
| Dehalogenation | Pd/C attacking core halogens during deprotection. | Switch to HBr in AcOH (room temp, 1h) or use PtO2 catalyst. |
| Racemization | Harsh basic conditions at high temp. | Avoid strong alkoxides (NaOtBu). Stick to amine bases (DIPEA/TEA). |
References
-
Use of Piperazines in Kinase Inhibitors
-
Building Block Characterization
- Title: (R)-1-Boc-3-(hydroxymethyl)piperazine (Analogous reactivity profile).
-
Source: Sigma-Aldrich Technical Data.[4]
-
Regioselective Functionalization
-
General Synthesis of Benzylpiperazines
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-1- BOC -3-(Hydroxymethyl)piperazine 278788-66-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Laboratory procedure for preparing benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Application Note & Protocol
A Validated Laboratory Procedure for the Chiral Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, a valuable chiral building block in pharmaceutical research and drug development. The synthesis is based on a regioselective N-protection of the less sterically hindered N4 nitrogen of (R)-3-(hydroxymethyl)piperazine, followed by conversion to its hydrochloride salt to improve stability and handling. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for procedural choices, self-validating quality control checkpoints, and robust safety guidelines to ensure a reliable and reproducible outcome.
Introduction and Scientific Rationale
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to modulate biological activity.[1][2] Chiral derivatives, such as the title compound, are of particular importance as they allow for precise three-dimensional interactions with biological targets, often leading to improved potency and reduced off-target effects.
This protocol details a reliable two-step synthesis starting from the commercially available chiral precursor, (R)-3-(hydroxymethyl)piperazine.
The synthetic strategy involves:
-
Regioselective N-Carbobenzyloxy (Cbz) Protection: The piperazine ring contains two secondary amine nitrogens (N1 and N4). The N4 nitrogen is sterically more accessible and generally more nucleophilic than the N1 nitrogen, which is adjacent to the hydroxymethyl-substituted chiral center. This inherent difference allows for a highly regioselective reaction with benzyl chloroformate at the N4 position under controlled conditions. The carbobenzyloxy (Cbz) group is an ideal protecting group in this context; it is robust enough to withstand subsequent reaction conditions and can be readily removed via catalytic hydrogenation if further functionalization at the N4 position is required.
-
Hydrochloride Salt Formation: The resulting N-Cbz protected free base is an oil or low-melting solid that can be challenging to handle and store. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to purify by recrystallization, weigh accurately, and store long-term.[3]
This guide emphasizes the causality behind each step, providing the user with not just a procedure, but a deeper understanding of the reaction mechanism and control parameters.
Reaction Scheme
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |
| (R)-3-(hydroxymethyl)piperazine | C₅H₁₂N₂O | 116.16 | >97% | Commercially Available |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | >98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99%, Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Acros Organics |
| Hydrochloric Acid | HCl | 36.46 | 2M Solution in Isopropanol | Commercially Available |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Anhydrous, >99.5% | VWR Chemicals |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~8% w/v in H₂O | Lab-prepared |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~26% w/v in H₂O | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Addition funnel (125 mL)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter flask)
-
Analytical balance
-
NMR spectrometer and Mass Spectrometer for characterization
Detailed Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Part A: Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (Free Base)
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition:
-
To the flask, add (R)-3-(hydroxymethyl)piperazine (5.00 g, 43.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 100 mL).
-
Add triethylamine (TEA, 7.20 mL, 51.6 mmol, 1.2 equiv.). Stir the mixture until all solids dissolve and cool the solution to 0-5 °C.
-
Rationale: TEA acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[4] Anhydrous conditions are used to prevent hydrolysis of the benzyl chloroformate.
-
-
Cbz-Cl Addition:
-
In a separate beaker, dissolve benzyl chloroformate (Cbz-Cl, 6.75 mL, 47.3 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).
-
Transfer this solution to the addition funnel.
-
Add the Cbz-Cl solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Rationale: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to maximize the regioselectivity by preventing over-reaction or side product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours (overnight) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part B: Work-up and Purification of the Free Base
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine all organic layers. Wash sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acidic species.
-
50 mL of brine to remove residual water.
-
Rationale: The bicarbonate wash is a crucial self-validating step. If significant effervescence occurs, it indicates the presence of unneutralized acid, suggesting insufficient base was used in the reaction step.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as a pale yellow oil.
Part C: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous isopropanol (IPA, approx. 20-30 mL).
-
Precipitation: While stirring, add a 2M solution of HCl in isopropanol dropwise. A white precipitate will begin to form. Continue adding the HCl solution until the pH of the mixture is approximately 1-2 (check with pH paper).
-
Rationale: The use of HCl in an organic solvent like isopropanol allows for the clean precipitation of the hydrochloride salt, leaving most organic impurities behind in the solution.[3]
-
-
Crystallization and Isolation:
-
Cool the suspension in an ice-water bath and continue stirring for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous isopropanol (2 x 10 mL) to remove any remaining impurities.
-
-
Drying: Dry the product under high vacuum at 40 °C for 12 hours to yield benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride as a fine white crystalline solid.
Characterization and Quality Control
A successful synthesis should be validated by analytical data.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (based on (R)-3-(hydroxymethyl)piperazine) |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.5-10.5 (br s, 2H, NH₂⁺), 7.30-7.45 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.0-4.2 (m, 2H), 3.4-3.6 (m, 3H), 2.8-3.2 (m, 4H). |
| Mass Spec (ESI+) | m/z: 251.14 [M+H]⁺ (for the free base) |
| Melting Point | Specific to the salt form, to be determined experimentally. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Handle with extreme care and always in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive with a strong odor.
-
Dichloromethane (DCM): A potential carcinogen and volatile solvent.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495. PubChem. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Welcome to the technical support center for the purification of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and troubleshooting advice rooted in extensive field experience and established scientific principles. Our goal is to empower you to overcome common challenges and achieve high-purity isolation of this critical intermediate.
Understanding the Molecule: A Chromatographic Perspective
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate presents a unique set of purification challenges. Its structure incorporates several key features that dictate its chromatographic behavior:
-
A Basic Piperazine Ring: The two nitrogen atoms in the piperazine ring, particularly the secondary amine, are basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing.[1][2][3][4]
-
Polar Hydroxymethyl Group: The presence of a primary alcohol introduces polarity, affecting its solubility and interaction with both the stationary and mobile phases.
-
Bulky Benzyl Carbamate Group: The N-Cbz (or N-Z) protecting group adds significant non-polar character and a UV chromophore, which is beneficial for detection.
The interplay of these functionalities requires a carefully optimized purification strategy to achieve efficient separation from reaction impurities, such as starting materials, by-products, or over-alkylated species.
Recommended Purification Protocol
This protocol provides a robust starting point for the purification of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. It is designed to be a self-validating system, with checkpoints and explanations to ensure success.
Step 1: Pre-Purification Analysis & TLC Method Development
Before attempting a large-scale column, it is crucial to develop an effective solvent system using Thin Layer Chromatography (TLC).
-
Objective: To find a mobile phase that provides good separation between the desired product and impurities, with a target Rf value for the product of approximately 0.2-0.3.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), with a small amount of a basic modifier.
-
Visualize the spots using a UV lamp (the benzyl group should be UV active) and a chemical stain like potassium permanganate or anisaldehyde, which can detect UV-inactive impurities.[5][6]
-
-
Expert Insight: The addition of a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase is critical. This deactivates the acidic silanol groups on the silica surface, preventing the basic nitrogen of the piperazine from binding too strongly and thus mitigating peak tailing.[2]
Table 1: Example TLC Solvent Systems
| System | Non-Polar Solvent | Polar Solvent | Modifier | Typical Starting Ratio (v/v/v) |
| A | Dichloromethane | Methanol | Triethylamine | 95:5:0.5 |
| B | Ethyl Acetate | Methanol | Ammonia (in MeOH) | 90:10:1 |
| C | Chloroform | Methanol | Triethylamine | 92:8:0.5 |
Step 2: Column Preparation
Proper column packing is essential for achieving good separation.
-
Stationary Phase: Standard flash silica gel (40-63 µm particle size) is generally suitable.
-
Slurry Packing:
-
Choose a column of appropriate size based on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use for elution.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]
-
Step 3: Sample Loading
-
Method: Dry loading is highly recommended for this compound to ensure a narrow sample band and optimal separation.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Gently apply this powder evenly onto the sand layer at the top of the packed column.
-
Step 4: Elution and Fraction Collection
A gradient elution is typically most effective for separating the target compound from both less polar and more polar impurities.[7][8][9][10]
-
Elution Strategy:
-
Start with a less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% triethylamine) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise gradient is often easier to manage in a manual flash chromatography setup.
-
Collect fractions of a consistent volume. The size of the fractions should be determined by the column size; a good starting point is to collect fractions that are approximately one-quarter of the column's dead volume.[5]
-
-
Monitoring the Elution:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Diagram 1: Column Chromatography Workflow A visual representation of the key stages in the purification process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Q1: My product is showing significant peak tailing on the TLC plate and the column, resulting in poor separation and mixed fractions. What's happening?
A: This is the most common issue for amine-containing compounds on silica gel.[1][4][11] The basic nitrogen of the piperazine ring is interacting strongly with acidic silanol groups on the silica surface. This creates a secondary, non-ideal retention mechanism that leads to tailing.[1][2][3]
-
Solution 1 (Primary): Add a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-2% is highly effective. The TEA will preferentially bind to the active silanol sites, "masking" them from your compound and allowing for a more uniform interaction, which results in sharper peaks.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). However, for most applications, modifying the mobile phase is sufficient and more cost-effective.
Q2: I can't see my compound on the TLC plate with a UV lamp, but I know it's there from mass spectrometry analysis of the crude material.
A: While the benzyl carbamate group provides a chromophore, its concentration in the crude mixture might be too low for UV visualization, or it might be co-eluting with a UV-quenching impurity.
-
Solution 1: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with alcohol functional groups, like your target molecule. Anisaldehyde-sulfuric acid is another versatile stain.[6]
-
Solution 2: If you are using an automated flash chromatography system, consider alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on a chromophore for detection.[12]
Q3: My compound is not eluting from the column, even at high concentrations of methanol.
A: This suggests that your compound is very strongly adsorbed to the silica gel, or it may have precipitated at the top of the column if the loading solvent was incompatible with the initial mobile phase.
-
Diagnosis: Check the stability of your compound on silica by running a 2D TLC. Spot the compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is not on the diagonal, it indicates decomposition on the silica.[5][13]
-
Solution 1 (Increase Polarity): If the compound is stable, you may need a stronger mobile phase. A gradient up to 20% methanol in dichloromethane (with your basic modifier) may be necessary. In extreme cases, a small amount of acetic acid can be added to the mobile phase to protonate the piperazine nitrogen and elute it as a salt, though this can complicate workup.
-
Solution 2 (Check Solubility): Ensure the solvent used for dry loading is fully removed. Residual solvent can affect how the compound interacts with the mobile phase at the start of the run.
Q4: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A: Improving resolution for closely eluting spots requires optimizing the selectivity of your chromatographic system.
-
Solution 1 (Shallow Gradient): Run a much shallower gradient.[7][9] Once you've identified the approximate polarity at which your compound elutes, design a gradient that slowly and gradually increases the polarity around that point. This will give the compounds more time to resolve.
-
Solution 2 (Change Solvents): Alter the composition of your mobile phase. For example, if you are using a dichloromethane/methanol system, try switching to an ethyl acetate/hexanes/methanol system. Different solvents interact with your compound and the stationary phase in different ways, which can significantly alter selectivity and improve separation.
-
Solution 3 (Column Dimensions): Use a longer, narrower column with the same amount of silica gel. This increases the number of theoretical plates and can improve the separation of closely eluting compounds.
Diagram 2: Troubleshooting Logic A flowchart to diagnose and solve common purification problems.
References
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Bannard, R. A. B., et al. (1958). 1-benzylpiperazine. Organic Syntheses, 38, 5. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Duncton, M. A. J., et al. (2011). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Beilstein Journal of Organic Chemistry, 7, 1453–1458. Available at: [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). How to detect a UV inactive compound in column chromatography? Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]
- Dong, M. W. (2006). Chapter 1 Aspects of Gradient Optimization. In Modern HPLC for Practicing Scientists. Wiley-VCH.
- O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
-
Wang, Y., et al. (2018). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. Molecules, 23(3), 689. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Dolan, J. W. (2009). What's Happening to My Column? LCGC International. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Bhattacharya, S., et al. (2011). A novel approach for the synthesis of Boc-L-phenylalanyl-ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]
- Gritti, F., & Guiochon, G. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography.
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]
-
Agilent Technologies. (2020). Gradient Design and Development. Available at: [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]
- Ley, S. V., et al. (2017). ethyl 1-benzyl-trans-5-(trifluoromethyl)
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- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. veeprho.com [veeprho.com]
- 13. Chromatography [chem.rochester.edu]
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate stability and degradation pathways
Welcome to the technical support center for Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Introduction to Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative commonly used as a building block in the synthesis of complex pharmaceutical compounds. The stability of this molecule is paramount to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide will delve into the key factors influencing its stability and the potential pathways through which it can degrade.
The molecule's structure incorporates three key features that dictate its chemical behavior:
-
Benzyl Carbamate (Cbz or Z-group): A well-known amine protecting group. Its stability is generally robust under many conditions, but it is susceptible to specific deprotection methods.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. The ring itself can be subject to oxidation and thermal stress.
-
Primary Alcohol (Hydroxymethyl group): This functional group can undergo oxidation to form an aldehyde or a carboxylic acid, potentially leading to impurities.
Understanding the interplay of these functional groups is crucial for predicting and mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate?
For optimal stability, the compound, particularly in its hydrochloride salt form, should be stored in an inert atmosphere at 2-8°C.[1] Studies on similar benzyl piperazines have shown that storage at room temperature should be avoided to prevent degradation.[2] For long-term storage, freezing at -20°C or below is recommended.[2] It is also advisable to protect the compound from light.
Q2: My sample shows a new, unexpected peak in the HPLC analysis after being stored in solution. What could it be?
An unexpected peak could arise from several degradation pathways. The most common culprits are:
-
Hydrolysis: While the benzyl carbamate group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to its cleavage, yielding (3R)-3-(hydroxymethyl)piperazine.
-
Oxidation: The piperazine ring and the primary alcohol are susceptible to oxidation. The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The piperazine nitrogen atoms can also be oxidized.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the benzyl carbamate group.
To identify the new peak, it is recommended to perform co-injection with potential degradation standards or to use LC-MS to determine the mass of the impurity.
Q3: I am using this compound in a reaction that involves a palladium catalyst and hydrogen gas. Will the Cbz group be stable?
No. The benzyl carbamate (Cbz) group is readily cleaved by catalytic hydrogenation (e.g., Pd/C, H₂).[3] This is a standard method for deprotection. If you need to perform a reaction on another part of the molecule while keeping the Cbz group intact, you must choose reagents that are not compatible with hydrogenolysis.
Q4: Can I use strong oxidizing agents in the presence of this molecule?
It is not recommended. The piperazine ring is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides.[4] Furthermore, the primary hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid. If an oxidation step is necessary elsewhere in your synthetic route, the piperazine nitrogen and the alcohol should be appropriately protected.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a peak corresponding to (3R)-3-(hydroxymethyl)piperazine in the chromatogram. | Cleavage of the benzyl carbamate (Cbz) protecting group. | Avoid strongly acidic or basic conditions, especially at elevated temperatures. If deprotection is intended, this is the expected product. For unintended cleavage, re-evaluate your reaction or storage conditions. |
| Formation of new, more polar impurities detected by RP-HPLC. | Oxidation of the hydroxymethyl group to a carboxylic acid or oxidation of the piperazine ring. | Purge all solvents and reaction mixtures with an inert gas (nitrogen or argon) to minimize exposure to oxygen. Avoid unnecessary exposure to heat and light. Consider using antioxidants if compatible with your chemistry. |
| Loss of parent compound mass balance in stability studies. | Formation of volatile degradation products or non-UV active species. | Use a mass-sensitive detector (e.g., CAD, ELSD) in conjunction with UV detection to monitor for non-chromophoric degradants. Analyze the headspace of your sample for volatile compounds by GC-MS. |
| Discoloration of the sample upon storage. | Potential oxidative degradation or photodecomposition. | Store the compound in a tightly sealed container under an inert atmosphere, protected from light, and at the recommended low temperature. |
Degradation Pathways
The degradation of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate can proceed through several pathways, primarily hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The benzyl carbamate linkage is generally stable to mild acidic and basic conditions at room temperature. However, under more strenuous conditions, it can undergo hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbamate can be cleaved to yield (3R)-3-(hydroxymethyl)piperazine, benzyl alcohol, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the carbamate ester linkage.
Caption: Oxidative Degradation Pathways.
Photodegradation
The benzyl group in the carbamate functionality can absorb UV light, potentially leading to photolytic cleavage of the C-O bond and subsequent degradation of the molecule. While specific studies on this compound are limited, photolytic degradation is a known pathway for other benzyl-containing compounds. [5]
Experimental Protocols
To assess the stability of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Materials:
-
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV/DAD detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Repeat with 30% H₂O₂ if no degradation is observed.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of water and acetonitrile with a suitable buffer.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Use a DAD detector to check for peak purity of the parent compound in the stressed samples.
-
Analyze the samples where significant degradation is observed by LC-MS to identify the mass of the degradation products.
-
Caption: Workflow for Forced Degradation Studies.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Le, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125. [Link]
-
Le, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125. [Link]
-
Potts, M. E., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 136-145. [Link]
-
Hewala, I. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 49(8), 606-614. [Link]
-
ResearchGate. (2017). Photocatalytic degradation of CBZ on different photocatalysts. [Link]
-
ResearchGate. (2017). CBZ photocatalytic degradation and adsorption of different samples. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2015). Degradation of piperazine by UV light in the presence of air. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2012). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. [Link]
-
Molecules. (2020). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. [Link]
-
RSC Publishing. (2020). Heterogeneous degradation of carbamazepine by Prussian blue analogues in the interlayers of layered double hydroxides: performance, mechanism and toxicity evaluation. [Link]
-
ResearchGate. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]
-
Chemical & Pharmaceutical Bulletin. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]
-
ResearchGate. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]
Sources
- 1. 1159825-20-3|Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Benzyl (3R)-3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 40424842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Racemization in 3-Substituted Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common stereochemical challenges in your synthetic routes. This guide focuses on a critical issue in the synthesis of chiral 3-substituted piperazines: the unintended loss of stereochemical integrity, or racemization. Maintaining enantiopurity is paramount, as the biological activity of a pharmaceutical agent is often confined to a single stereoisomer.
This document is structured as a series of troubleshooting questions and practical answers, designed to help you diagnose and solve racemization issues in your own lab.
Section 1: Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization occurs at the C-3 position of a piperazine ring. The primary vulnerability is the hydrogen atom at the C-3 position (the α-carbon to a nitrogen). This proton can be labile under certain conditions.
Racemization is typically facilitated by the formation of a planar, achiral intermediate. In the presence of a base, the C-3 proton can be abstracted to form a stabilized, planar enamine. Once this achiral intermediate is formed, re-protonation can occur from either face, leading to a mixture of both (R) and (S) enantiomers and thus, a loss of enantiomeric excess (ee). Acidic conditions can also promote racemization, often through the formation of an iminium ion intermediate.
The key takeaway is that any reaction condition that promotes the removal of the C-3 proton and the formation of a planar intermediate will risk racemization.
Caption: Base-catalyzed racemization via a planar achiral enamine intermediate.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental observations and provides targeted advice.
Q1: I'm observing significant racemization during the N-alkylation or N-arylation of my 3-substituted piperazine. What are the likely causes and how can I fix this?
Answer: This is one of the most common steps where stereochemical integrity is lost. The combination of base and elevated temperature required for many N-functionalization reactions creates a perfect storm for racemization.
Causality:
-
Base Strength: Strong bases (e.g., NaH, LDA, LHMDS) will readily deprotonate the C-3 position, especially at elevated temperatures. Even strong organic bases like DBU can be problematic if heated for prolonged periods.[1]
-
Temperature: Heat provides the activation energy needed to overcome the kinetic barrier for C-3 deprotonation. Many N-alkylation protocols call for heating in solvents like DMF or DMSO, which accelerates racemization.
-
Reaction Time: The longer your material is exposed to harsh conditions (strong base, high heat), the more opportunity there is for epimerization to reach thermodynamic equilibrium, resulting in a racemic mixture.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: This is the most critical parameter.
-
Action: Switch to a milder, non-nucleophilic inorganic base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the piperazine nitrogen for alkylation but are significantly less likely to abstract the C-3 proton.
-
Expert Insight: While DIPEA (diisopropylethylamine) is a common choice, it can still facilitate racemization at high temperatures. Prioritize inorganic bases where possible.
-
-
Lower the Reaction Temperature:
-
Action: Screen the reaction at lower temperatures. Start at room temperature (20-25°C) and gently warm only if necessary. It is better to have a slower, incomplete reaction that preserves stereochemistry than a fast, complete reaction that yields a racemate.
-
Expert Insight: For stubborn alkylations, consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide) rather than increasing the temperature.[1]
-
-
Minimize Reaction Time:
-
Action: Monitor your reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. Avoid unnecessary overnight heating.
-
Q2: My cyclization step to form the piperazine ring is leading to a racemic or diastereomerically impure product. What should I investigate?
Answer: Racemization during ring formation often points to reaction conditions that either epimerize a chiral precursor before cyclization or the product after it has formed.
Causality:
-
Precursor Epimerization: If your chiral starting material (e.g., a substituted amino acid or diamine) has a labile stereocenter, the cyclization conditions themselves (e.g., prolonged heating, harsh pH) could be causing it to racemize before the ring closes.
-
Post-Cyclization Epimerization: Once the 3-substituted piperazine is formed, it becomes susceptible to the same base/acid/heat-catalyzed racemization mechanisms described in Q1. Some cyclization methods, particularly those requiring harsh dehydration or condensation conditions, can cause this.[2]
Troubleshooting Steps & Solutions:
-
Analyze Precursor Stability:
-
Action: Subject your chiral starting material to the reaction conditions (solvent, base/acid, temperature) without the other cyclization partner. After a set time, analyze its enantiopurity. If it racemizes, the conditions are too harsh for the precursor.
-
-
Choose Milder Cyclization Methods:
-
Action: Explore modern, milder cyclization protocols. Palladium-catalyzed cyclizations, for example, often proceed under neutral or mildly basic conditions with high stereochemical control.[3] Reductive amination is another powerful tool that typically uses mild reducing agents and avoids high temperatures.
-
Expert Insight: Aza-Michael additions performed at low temperatures with chiral phase-transfer catalysts can be an excellent strategy for constructing the ring while controlling stereochemistry.[1]
-
-
Control Reaction pH and Temperature:
-
Action: If using a condensation method, carefully buffer the reaction. Avoid strongly acidic or basic conditions. Perform the reaction at the lowest possible temperature that affords a reasonable reaction rate.
-
Q3: I suspect my N-protecting group deprotection step is causing racemization. Is this possible?
Answer: Absolutely. Protecting group removal is a common source of epimerization, particularly when harsh acidic or basic conditions are used.
Causality:
-
Harsh Acidolysis: Strong acids used to remove Boc groups (e.g., neat TFA, HCl in dioxane) can create an acidic environment where the C-3 proton becomes labile, leading to racemization via an iminium intermediate.
-
Harsh Basolysis: Removal of Fmoc groups with piperidine is generally mild. However, if other protecting groups requiring strong base (e.g., saponification of an ester with NaOH) are present, the C-3 stereocenter is at risk.
Troubleshooting Steps & Solutions:
-
Modify Acidic Deprotection:
-
Action: For Boc removal, minimize exposure time to strong acid. Perform the reaction at 0°C and monitor carefully. Quench the reaction as soon as it is complete.
-
Expert Insight: Using a scavenger like triethylsilane (TES) can sometimes help, but the primary solution is minimizing time and temperature.
-
-
Orthogonal Protecting Group Strategy:
-
Action: The best solution is to design your synthesis with orthogonal protecting groups. Use a Cbz group (removed by mild hydrogenolysis) or an Alloc group (removed by Pd(0)) for one nitrogen if the other steps require harsh acid or base. This avoids exposing the chiral center to damaging conditions.
-
Section 3: Proactive Strategies & Protocols
Good synthetic design can prevent racemization before it becomes a problem.
Data Presentation: Impact of Base and Temperature on Enantiomeric Excess (ee%)
The following table illustrates how reaction conditions can dramatically affect the stereochemical outcome of an N-alkylation of a hypothetical (R)-3-methylpiperazine.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee% of Product |
| 1 | NaH | DMF | 80 | 4 | >99 | 5% (Racemized) |
| 2 | DBU | Acetonitrile | 80 | 6 | >99 | 35% (Major Rac.) |
| 3 | K₂CO₃ | Acetonitrile | 80 | 12 | 95 | 88% (Minor Rac.) |
| 4 | K₂CO₃ | Acetonitrile | 40 | 24 | 90 | >99% (Retained) |
| 5 | DIPEA | DCM | 25 | 48 | 75 | >99% (Retained) |
This is representative data based on established chemical principles. The clear takeaway is that milder bases and lower temperatures are paramount for preserving stereochemical integrity.
Experimental Protocol 1: Racemization-Minimizing N-Alkylation
This protocol is designed to minimize epimerization for the benzylation of a chiral 3-substituted piperazine.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the enantiopure N-Boc-3-substituted-piperazine (1.0 eq).
-
Solvent & Base: Add anhydrous acetonitrile (ACN) to make a ~0.1 M solution. Add finely ground potassium carbonate (K₂CO₃, 3.0 eq).
-
Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise at room temperature (25°C).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Note: If no reaction occurs after 8 hours, the temperature can be gently increased to 40°C, but this should be a secondary option.
-
Workup: Once the starting material is consumed (or reaction stalls), filter the mixture through a pad of celite to remove the inorganic base, washing with ACN.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure, enantiopure product.
-
Analysis: Confirm the enantiomeric excess of the product using chiral HPLC analysis (see Protocol 2).
Experimental Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%)
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL). Prepare a similar solution of the racemic standard.
-
Column Selection: Use a polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, IB, IC, etc.). These are highly effective for separating piperazine enantiomers.
-
Method Development:
-
Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10).
-
To improve peak shape and resolution for basic amines, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%).
-
Run the racemic standard first to determine the retention times of both enantiomers and ensure baseline separation.
-
-
Analysis: Inject the sample of your synthesized product. Integrate the peak areas for both enantiomers (A₁ and A₂).
-
Calculation: Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which N-protecting groups are best for maintaining stereochemical integrity at C-3?
-
A: Groups that can be removed under the mildest conditions are superior. The benzyloxycarbonyl (Cbz) group, which is removed by neutral catalytic hydrogenation (H₂/Pd-C), is an excellent choice as this process has no mechanism for epimerization. Electron-withdrawing groups on the nitrogen can increase the acidity of the C-3 proton, making them more susceptible to base-catalyzed racemization. Therefore, a simple N-alkyl or N-benzyl group is often more stable than an N-acyl or N-sulfonyl group under basic conditions.
-
-
Q: Can purification by silica gel chromatography cause racemization?
-
A: Yes, it is possible, though less common than during the reaction itself. Silica gel is weakly acidic and can potentially promote racemization of highly sensitive substrates, especially if the compound remains on the column for an extended period. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% TEA), or use a different stationary phase like alumina.
-
Section 5: Logical Troubleshooting Workflow
If you observe racemization, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow to diagnose and resolve racemization issues.
References
-
Shen, Z., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860–12868. [Link]
-
Dalmasso, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 12. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 690-698. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Bode, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 429-446. [Link]
-
Bacher, B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Sun, W. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 122–129. [Link]
-
Gadzała-Kopciuch, R. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 21(2), 217-224. [Link]
-
Sunilkumar, M. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1941. [Link]
- Sun Chemical Corporation. (2003). Method for the preparation of piperazine and its derivatives.
Sources
Technical Support Center: Optimizing Cbz-Protection of Hindered Piperazines
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a common yet challenging synthetic step: the N-benzyloxycarbonyl (Cbz) protection of sterically hindered piperazines. Our goal is to move beyond standard protocols and offer a deeper understanding of the reaction's nuances, particularly the critical role of reaction temperature. By understanding the causality behind experimental choices, you can troubleshoot more effectively and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the Cbz-protection of hindered piperazines.
Q1: My Cbz-protection of 2,6-dimethylpiperazine is sluggish at 0 °C. Can I simply increase the temperature to speed it up?
While increasing the temperature will increase the reaction rate, it is a delicate balance. For sterically hindered substrates like 2,6-dimethylpiperazine, the nucleophilicity of the nitrogen atom is significantly reduced. Standard conditions, such as the Schotten-Baumann reaction at 0 °C to room temperature, may indeed be very slow.[1]
However, excessively high temperatures can lead to several side reactions. The primary concern is the thermal decomposition of benzyl chloroformate (Cbz-Cl), which can occur at elevated temperatures, especially in the presence of a base.[2] This decomposition can generate benzyl chloride and other impurities that can complicate your purification. Therefore, a careful, systematic optimization of the temperature is recommended rather than a drastic increase.
Q2: I am observing the formation of a di-Cbz protected piperazine, even with a hindered substrate. How can I improve mono-selectivity?
The formation of the di-protected byproduct is a common challenge in piperazine chemistry. While steric hindrance in substrates like 2,5-dimethylpiperazine can slow down the second acylation, it may not prevent it entirely, especially if the reaction is run for a long time or at higher temperatures to force the first protection to completion.
To improve mono-selectivity, consider the following strategies:
-
Stoichiometry: Use a slight excess of the piperazine substrate relative to the benzyl chloroformate. This will increase the statistical probability of the Cbz-Cl reacting with an unprotected piperazine.
-
Slow Addition: Add the benzyl chloroformate solution dropwise to a cooled solution of the piperazine and base. This maintains a low concentration of the acylating agent, favoring the more reactive unprotected piperazine.
-
Temperature Control: As we will discuss in detail, maintaining the optimal temperature is crucial. Too high a temperature might overcome the kinetic barrier for the second protection.
Q3: What are the common side products I should look out for when running this reaction at elevated temperatures?
Besides the di-Cbz protected piperazine, the main side products at higher temperatures often arise from the decomposition of benzyl chloroformate. In the presence of water (from aqueous base) or tertiary amines (the product or a hindered base), Cbz-Cl can decompose to form benzyl alcohol, benzyl chloride, and carbon dioxide.[2] The generated benzyl chloride can then potentially N-benzylate the piperazine, leading to further impurities that can be difficult to separate.
Troubleshooting Guide: A Deeper Dive into Temperature Optimization
Low yields and complex product mixtures are common frustrations when working with hindered piperazines. This guide provides a systematic approach to troubleshooting these issues, with a focus on the role of reaction temperature.
The Core Problem: Steric Hindrance vs. Reaction Kinetics
Steric hindrance around the nitrogen atoms in substituted piperazines, such as those with methyl groups at the 2 and 6 positions, creates a significant energy barrier for the incoming electrophile (Cbz-Cl). This dramatically slows down the rate of the desired acylation reaction.[3] The conventional approach of running the reaction at low temperatures (0 °C) to minimize side reactions often leads to incomplete conversion, even after extended reaction times.[1]
The intuitive solution is to add thermal energy to overcome this activation barrier. However, as the temperature increases, so does the rate of competing side reactions.
The Temperature Tug-of-War: A Mechanistic View
Let's consider the competing pathways at play:
Figure 1: The effect of temperature on desired and side reaction rates.
As Figure 1 illustrates, increasing the temperature accelerates all pathways. The key to optimization is to find a temperature range where the rate of the desired mono-protection (k_desired) is significantly faster than the rates of Cbz-Cl decomposition (k_decomp) and di-protection (k_di-protection).
Data-Driven Temperature Optimization: A Case Study
While every substrate will behave differently, we can use an illustrative example based on common observations for the Cbz-protection of a hindered piperazine like 2,6-dimethylpiperazine to guide our optimization.
| Temperature (°C) | Reaction Time (h) | Yield of Mono-Cbz Product (%) | Key Observations |
| 0 | 24 | < 20% | Very slow reaction; mostly starting material remains. |
| Room Temp (~25) | 24 | 40-50% | Incomplete reaction; some di-Cbz product may be observed. |
| 40 | 12 | 70-80% | Good conversion; minimal decomposition of Cbz-Cl. |
| 60 | 6 | ~60% | Faster reaction, but increased levels of di-Cbz and decomposition byproducts. |
| 80 | 4 | < 50% | Significant decomposition of Cbz-Cl observed; complex mixture of products. |
This table is an illustrative example based on general principles of reactivity and should be used as a starting point for your own optimization.
This data suggests that for this type of substrate, a moderately elevated temperature (around 40 °C) provides the best balance between a reasonable reaction rate and minimal side product formation.
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a framework for determining the optimal reaction temperature for the mono-Cbz-protection of your specific hindered piperazine.
Materials:
-
Hindered piperazine (e.g., 2,6-dimethylpiperazine)
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Reaction vessels suitable for heating and stirring
-
Temperature control system (e.g., oil bath with a temperature controller)
-
Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, GC-MS)
Procedure:
-
Setup: In separate, dry reaction vessels, dissolve the hindered piperazine (1.0 eq.) and the base (2.0-2.5 eq.) in the chosen anhydrous solvent.
-
Temperature Equilibration: Bring each reaction vessel to the desired temperature (e.g., 0 °C, 25 °C, 40 °C, and 60 °C) using a controlled temperature bath.
-
Reagent Addition: While vigorously stirring, slowly add a solution of benzyl chloroformate (1.05 eq.) in the same solvent to each reaction vessel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using your chosen analytical method. Note the time to completion or the point at which the starting material is consumed.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction to determine the yield of the mono-Cbz product and the relative amounts of di-Cbz product and other impurities.
Figure 2: A systematic workflow for optimizing reaction temperature.
Final Recommendations
For the Cbz-protection of hindered piperazines, a "one-size-fits-all" temperature does not exist. A systematic optimization, starting from room temperature and gradually increasing to find the "sweet spot" before significant side reactions occur, is the most robust approach. For many hindered systems, this optimal temperature will likely lie in the 30-50 °C range. Always use an anhydrous solvent and a suitable base, and monitor your reaction closely. By understanding the interplay between steric hindrance, reaction kinetics, and reagent stability, you can successfully navigate the challenges of protecting these valuable building blocks.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
PubChem. (n.d.). Benzyl chloroformate. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Ma, D., et al. (2007). A Convergent Total Synthesis of the Marine Depsipeptide Pipalamycin. Angewandte Chemie International Edition, 46(39), 7440-7443. [Link]
-
Organic Syntheses. (n.d.). Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
Royal Society of Chemistry. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
Royal Society of Chemistry. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. [Link]
-
ResearchGate. (2020). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism. [Link]
-
ResearchGate. (2014). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
-
ResearchGate. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]
-
ResearchGate. (2020). Steric Hindrance Effect in High-Temperature Reactions. [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. [Link]
-
ResearchGate. (2018). Synthetic protocols for the selective acylation of.... [Link]
Sources
Storage and handling guidelines for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Welcome to the dedicated support resource for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 930837-03-9). This guide provides in-depth storage and handling protocols, troubleshooting advice, and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel. As a Senior Application Scientist, my goal is to bridge the gap between catalog data and practical, in-lab application, ensuring you can use this reagent with confidence.
I. Critical First Steps: Compound Receipt and Initial Handling
Upon receiving your shipment of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, proper initial handling is paramount to preserving its quality. The following workflow outlines the critical decision points and actions.
Caption: Initial inspection and storage workflow for incoming material.
II. Storage and Stability: Summary Reference
This table summarizes the critical parameters for storing benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate to maintain its stability and purity. These recommendations are synthesized from data on closely related piperazine derivatives and general chemical stability principles.
| Parameter | Guideline | Rationale & Expert Insight |
| Storage Temperature | 2-8°C (Refrigerated) | While some related compounds are stable at room temperature, the hydroxymethyl group can be susceptible to slow degradation or side reactions. Refrigeration minimizes these risks, providing the most reliable long-term stability. Avoid freezing, which can introduce moisture through condensation cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine moiety contains secondary amine functionality, which can be susceptible to oxidation and can absorb atmospheric CO₂ over time. Backfilling the container with an inert gas after each use displaces reactive air and moisture, preserving the compound's integrity. |
| Container | Tightly Sealed, Amber Glass Vial | An airtight seal is mandatory to prevent moisture ingress and reaction with atmospheric gases[1]. Amber glass protects the compound from potential light-induced degradation, a common precaution for complex organic molecules[2]. |
| Location | Dry, Well-Ventilated Area | Store in a designated chemical refrigerator or a cool room that is well-ventilated to prevent the accumulation of any potential vapors[1]. Ensure it is stored away from incompatible materials. |
| Solutions (Aliquoted) | -20°C to -80°C | For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is a common practice for similar biochemical reagents[2]. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles. |
III. Troubleshooting and FAQ Guide
This section addresses common questions and experimental issues in a direct Q&A format.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar piperazine carboxylates and the parent piperazine molecule, benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate should be handled as a potential irritant. It is expected to cause skin irritation and serious eye irritation[3]. The parent piperazine core is also known to be a potential sensitizer and corrosive[4]. Therefore, always handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[1].
Q2: What solvents are recommended for creating stock solutions?
A2: While specific solubility data for this exact compound is not widely published, related compounds show good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and alcohols (e.g., ethanol, methanol). For biological assays, creating a high-concentration stock solution in DMSO is a standard and effective practice. For subsequent dilutions into aqueous media, be mindful of the final DMSO concentration to avoid solvent effects on your experimental system.
Q3: Is this compound hygroscopic?
A3: Yes, compounds containing piperazine rings are often hygroscopic, meaning they can absorb moisture from the air. This is why storage in a tightly sealed container in a dry environment is critical[4]. Moisture ingress can lead to hydrolysis of the carbamate group or clumping of the solid material, complicating accurate weighing.
Q4: What materials or chemical classes are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[4]. The piperazine nitrogen is basic and will react exothermically with acids. Oxidizing agents can react with the amine and alcohol functionalities.
Troubleshooting Guide
Issue 1: The solid material appears clumpy or has changed color.
-
Plausible Cause: This is a strong indicator of moisture absorption or potential degradation. Piperazine compounds can darken over time upon exposure to air and light[4].
-
Investigative Protocol:
-
Check Storage Records: Verify the age of the compound and how it has been stored. Was the cap always sealed tightly? Was it stored in a desiccator or under inert gas?
-
Purity Analysis (Recommended): Before use, verify the compound's identity and purity. A simple method is to measure its melting point and compare it to the Certificate of Analysis (CoA). For a more definitive answer, techniques like ¹H NMR or LC-MS can confirm the structure and detect impurities.
-
-
Resolution: If significant degradation is suspected or confirmed, it is best to discard the reagent and procure a fresh lot to ensure experimental reproducibility. Discard the material in accordance with local chemical waste disposal regulations[1].
Issue 2: Poor or inconsistent results in biological assays.
-
Plausible Cause: Inconsistent results can stem from compound degradation, improper solution preparation, or degradation of the stock solution.
-
Investigative Protocol:
-
Evaluate Stock Solution Handling: Was the stock solution stored properly (aliquoted, protected from light, stored at -20°C or -80°C)?[2]. How many freeze-thaw cycles has the working aliquot undergone? Best practice is to use an aliquot only once.
-
Prepare a Fresh Stock: Prepare a fresh stock solution from the solid material. If results become consistent, the old stock solution was likely compromised.
-
Solubility Check: When diluting the DMSO stock into aqueous buffer for your assay, do you observe any precipitation? The compound may be crashing out of solution at the working concentration. If so, consider adjusting the formulation, perhaps by including a small percentage of a surfactant like Tween-80, if compatible with your assay.
-
-
Resolution: Always use freshly prepared dilutions from a properly stored, low-passage aliquot for critical experiments. If solubility is an issue, a solubility test across a range of concentrations is advised before beginning large-scale experiments.
Issue 3: Difficulty in achieving complete dissolution in the chosen solvent.
-
Plausible Cause: The concentration may be exceeding the solubility limit of the solvent, or the incorrect solvent is being used.
-
Investigative Protocol:
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) and use vortexing or sonication to aid dissolution. Do not overheat, as this can accelerate degradation.
-
Test Alternative Solvents: If complete dissolution is still not achieved, test solubility in other compatible organic solvents (e.g., DMF, ethanol).
-
-
Resolution: If you must use a specific solvent system where solubility is limited, prepare the solution at a slightly lower concentration to ensure it remains fully dissolved. It is better to have a slightly more dilute, fully dissolved stock than a saturated suspension that cannot be dosed accurately.
IV. References
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. Retrieved January 27, 2026, from [Link]
-
2A Biotech. (n.d.). (S)-BENZYL 3-(HYDROXYMETHYL)PIPERAZINE-1-CARBOXYLATE. Retrieved January 27, 2026, from [Link]
-
Ivy Fine Chemicals. (n.d.). benzyl (3R)-3-(hydroxyMethyl)piperazine-1-carboxylate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Scale-Up of Chiral Piperazine Synthesis
Introduction
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a critical scaffold in a multitude of blockbuster pharmaceuticals, the efficient and robust synthesis of enantiomerically pure piperazines is a cornerstone of modern drug development. Transitioning a promising laboratory-scale synthesis to a pilot plant or industrial scale, however, introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, chemists, and process engineers navigating the complexities of scaling up chiral piperazine synthesis. Drawing from established principles in process chemistry and practical field experience, this document provides in-depth, actionable solutions to common problems encountered during scale-up. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure your scale-up process is logical, safe, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the primary industrial strategies for producing enantiopure piperazines, and how do I choose the right one?
A1: There are three main strategies, and the choice depends on factors like the cost of starting materials, catalyst availability, required optical purity, and the inherent molecular structure.
-
Asymmetric Synthesis: This is often the most elegant and atom-economical approach. Methods like catalytic asymmetric hydrogenation of pyrazine derivatives or prochiral enamines can provide high enantiomeric excess (ee) in a single step.[1][2] This is preferable when highly efficient and selective catalysts are available and when the cost of the catalyst and ligand is justified by the process efficiency.[3]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring.[4] This method provides excellent stereocontrol as the chirality is pre-installed. It is an excellent choice when the target molecule's stereocenter corresponds to that of a commercially available and inexpensive starting material.
-
Classical Resolution: This involves synthesizing the racemic piperazine and then separating the enantiomers. The most common method is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization.[5][6] While this adds steps to the process, it is a robust and well-understood technique that is often the most practical and cost-effective method for large-scale production, especially when asymmetric routes are not feasible.[5]
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of a chiral piperazine synthesis?
A2: Several parameters are critical and must be carefully controlled as the reaction volume increases.
-
Temperature: Exothermic reactions, such as hydrogenations or certain cyclization steps, require precise temperature control. Poor heat dissipation in large reactors can lead to temperature spikes, causing side reactions, product degradation, or even dangerous thermal runaway events.[7]
-
Agitation/Mixing: Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction profiles, lower yields, and the formation of impurities. This is especially critical in heterogeneous reactions (e.g., catalytic hydrogenations) where mass transfer between phases is rate-limiting.
-
Reagent Dosing Rate: The rate of addition for reactive reagents must be carefully controlled to manage heat evolution and minimize the formation of byproducts from undesired instantaneous high concentrations.
-
Pressure: For reactions involving gases, like hydrogenation, maintaining consistent hydrogen pressure is vital for reaction kinetics and selectivity.[8]
-
pH: In aqueous workups or diastereomeric salt resolutions, pH control is paramount. Small deviations can dramatically affect product solubility, the efficiency of the resolution, and the stability of the chiral center.
Q3: What are the common sources of racemization during scale-up, and how can they be mitigated?
A3: Racemization, the loss of enantiomeric purity, is a significant risk during scale-up.[9] It occurs when a stereocenter is temporarily converted to an achiral, planar intermediate.[9] Key causes include:
-
Harsh pH Conditions: Both strongly acidic and basic conditions can promote racemization, particularly if the chiral center is adjacent to a carbonyl group (via enolization) or can be stabilized as a carbocation.[9] Mitigation involves using milder bases/acids, carefully controlling pH, and minimizing exposure time to harsh conditions.
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. It's crucial to operate at the lowest effective temperature and ensure efficient heat removal.
-
Prolonged Reaction Times: The longer a compound is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric excess. Optimizing reaction kinetics to shorten cycle times is beneficial.
-
Inappropriate Reagents: Certain reagents can facilitate the formation of achiral intermediates. For instance, some coupling reagents used in peptide synthesis can cause racemization of α-amino acid derivatives if not used correctly.[10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific, common problems encountered during the scale-up process.
Problem 1: My enantiomeric excess (ee) is high at the lab scale but drops significantly on a multi-gram or kilogram scale.
-
Possible Cause A: Thermal Inefficiency. The most common culprit is poor heat transfer in a larger reactor. A reaction that appears isothermal in a small flask may have significant temperature gradients at scale, leading to localized hot spots where racemization is accelerated.
-
Solution:
-
Characterize Thermal Profile: Use a reaction calorimeter (RC1) to understand the heat flow of your reaction and determine the maximum heat output.
-
Control Addition Rate: Slow down the addition of key reagents to match the heat removal capacity of the reactor.
-
Improve Agitation: Ensure the reactor's mixing is sufficient to maintain a homogenous temperature throughout the vessel.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to create a larger thermal safety margin.
-
-
-
Possible Cause B: Extended Reaction/Workup Time. Operations that are quick in the lab (e.g., phase separations, filtrations) can take hours at scale. If the product is unstable or prone to racemization under the workup conditions (e.g., in the presence of residual base or acid), this extended time can erode the ee.
-
Solution:
-
Telescoping Processes: If possible, proceed directly from one step to the next without a full isolation and workup to minimize handling time.
-
Optimize Workup: Develop a rapid and robust workup protocol. For example, use an in-line pH probe for faster and more accurate neutralization.
-
Stability Study: Conduct a stability study of your chiral product under the proposed workup and isolation conditions to identify any potential for racemization over time.
-
-
-
Possible Cause C: Change in Reagent Grade/Source. Industrial-grade reagents or solvents may contain impurities not present in the lab-grade materials. These impurities could be acidic, basic, or metallic, and could potentially catalyze racemization.
-
Solution:
-
Reagent Qualification: Always test new batches or sources of key starting materials and reagents on a small scale before use in a large-scale run.
-
Impurity Profile Analysis: Analyze the industrial-grade materials for potential problematic impurities. For example, check the peroxide levels in ethers or the water content in solvents.
-
-
Problem 2: The yield of my asymmetric hydrogenation is excellent, but the catalyst is too expensive for large-scale production.
-
Possible Cause: High Catalyst Loading. Laboratory procedures are often optimized for speed and success, not cost, leading to unnecessarily high catalyst loadings.
-
Solution:
-
Catalyst Loading Screen: Systematically screen lower catalyst loadings (e.g., from 1 mol% down to 0.1 mol% or lower) to find the minimum effective concentration. This must be balanced against reaction time and potential for side reactions.
-
Catalyst Recycling: Investigate methods for catalyst recovery and reuse. For heterogeneous catalysts (e.g., Pd/C), this can be as simple as filtration. For homogeneous catalysts, techniques like immobilization on a solid support or separation using specialized membranes can be explored.
-
Process Intensification with Flow Chemistry: Continuous flow hydrogenation can offer superior heat and mass transfer, often allowing for lower catalyst loadings and higher throughput compared to batch reactors.[11]
-
-
Problem 3: My diastereomeric salt resolution works well on a 10g scale, but I can't get consistent crystallization or enrichment at the 1kg scale.
-
Possible Cause A: Supersaturation and Nucleation are Not Controlled. Crystallization is highly sensitive to scale. The surface area-to-volume ratio, cooling rates, and mixing dynamics are vastly different in a large crystallizer compared to a lab flask. Uncontrolled crystallization can lead to the trapping of the undesired diastereomer in the crystal lattice, resulting in poor enrichment.
-
Solution:
-
Develop a Seeding Strategy: A robust seeding protocol is essential for controlled crystallization at scale. Determine the optimal seeding temperature and seed loading (typically 1-5% w/w) to ensure consistent particle size and purity.
-
Control Cooling Rate: Implement a programmed, slow cooling profile. Rapid cooling often leads to spontaneous nucleation and lower purity.
-
Solvent System Optimization: Re-evaluate the solvent system. A mixture of solvents can sometimes provide better control over solubility and crystallization than a single solvent. Conduct a solubility screen with various solvents and anti-solvents.
-
-
-
Possible Cause B: Inefficient Slurrying/Agitation. In a large vessel, solids can settle, leading to poor contact between the solid and liquid phases. This prevents the system from reaching its true thermodynamic equilibrium, where the less soluble diastereomer crystallizes out, leaving the more soluble one in the mother liquor.
-
Solution:
-
Optimize Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to keep the slurry suspended without causing excessive crystal breakage (which can hinder filtration).
-
Increase Slurry Time: Allow sufficient time for the diastereomeric salt slurry to equilibrate. This "aging" period is often critical for achieving high diastereomeric excess (de).
-
-
Section 3: Key Protocols & Methodologies
Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperazine Derivative
This protocol provides a general, step-by-step methodology for developing a scalable diastereomeric salt resolution.
Objective: To separate a racemic piperazine base using a chiral acid resolving agent.
Materials:
-
Racemic Piperazine Derivative (Base)
-
Chiral Resolving Agent (e.g., (+)-Tartaric Acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphorsulfonic acid)
-
Solvent(s) for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetone, Water)
-
Acid for salt breaking (e.g., HCl)
-
Base for regeneration (e.g., NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Methodology:
-
Screening for the Optimal Resolving Agent and Solvent (Small Scale): a. In separate test tubes, dissolve a small amount of the racemic piperazine in various solvents. b. Add 0.5 to 1.0 equivalents of different chiral resolving agents to each tube. c. Observe which combinations form a crystalline precipitate upon standing, cooling, or the addition of an anti-solvent. The goal is to find a system where a solid forms readily.
-
Optimization of Diastereomeric Salt Crystallization: a. Once a promising salt/solvent combination is found, scale up to a 1-5 g scale. b. Dissolve the racemic piperazine and 0.5-1.0 equivalents of the resolving agent in the minimum amount of hot solvent. c. Cool the solution slowly. Monitor the crystallization process. d. Isolate the crystals by filtration and wash with a small amount of cold solvent. e. Crucial Step: Analyze the enantiomeric excess of the piperazine in both the crystallized solid and the remaining mother liquor. This is done by first "breaking" the salt (see step 3) and then analyzing the free amine by chiral HPLC or SFC.[12][13] The goal is to find a system where one enantiomer is highly enriched in the solid phase.
-
Regeneration of the Enantioenriched Piperazine (Salt Breaking): a. Suspend the isolated diastereomeric salt in water. b. Add a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the piperazine amine and dissolve the salt.[14] c. Extract the free piperazine base into an organic solvent (e.g., dichloromethane) multiple times. d. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched piperazine.
-
Scale-Up Considerations: a. Controlled Cooling: On a larger scale, use a jacketed reactor with a programmable controller to ensure a slow and linear cooling rate. b. Seeding: Once the batch reaches the determined saturation point, add a small amount (1-2% by weight) of previously isolated, high-purity diastereomeric salt to induce uniform crystallization. c. Agitation: Maintain steady agitation to ensure the slurry is well-mixed and to promote mass transfer.
Section 4: Visualizations & Diagrams
Table 1: Comparison of Industrial Strategies for Chiral Piperazine Synthesis
| Strategy | Principle | Pros | Cons | Best Suited For |
| Asymmetric Synthesis | A prochiral substrate is converted directly into a single enantiomer using a chiral catalyst or auxiliary. | High atom economy, fewer steps, potentially high ee. | High initial development cost, expensive catalysts/ligands, sensitive to impurities. | High-value products where an efficient catalytic system is known; situations where resolution is difficult. |
| Chiral Pool Synthesis | The chiral piperazine is built from a readily available, inexpensive chiral starting material (e.g., an amino acid). | Excellent stereocontrol, predictable outcome, often uses inexpensive starting materials. | Limited by the availability of suitable chiral starting materials; may require more synthetic steps. | Target molecules whose stereochemistry is directly derived from common natural products like L-Alanine or D-Phenylalanine. |
| Diastereomeric Resolution | A racemic mixture is separated by forming diastereomers (usually salts) which have different physical properties and can be separated by crystallization. | Robust, well-established technology; lower development cost; applicable to a wide range of amines.[5] | Maximum theoretical yield is 50% (unless the undesired enantiomer is racemized and recycled); adds steps to the process. | Large-volume production where cost is a primary driver and a good resolving agent/solvent system can be found. |
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess (ee) on Scale-Up
This diagram outlines a logical decision-making process for diagnosing the root cause of ee erosion during scale-up.
Caption: A decision tree for diagnosing the cause of enantiomeric excess (ee) loss during process scale-up.
References
-
Organic Chemistry Frontiers, 2021.
-
Organic Chemistry Portal.
-
Molecules, 2021.
-
Organic & Biomolecular Chemistry, 2019.
-
Catalysis in Industry, 2022.
-
ResearchGate, 2021.
-
University of Wisconsin-Madison Chemistry Department.
-
BenchChem, 2025.
-
Reaction Chemistry & Engineering, 2021.
-
BioDuro-Sundia, 2018.
-
The Journal of Organic Chemistry, 2005.
-
Organics, 2024.
-
Journal of Chemical and Pharmaceutical Research, 2015.
-
Tetrahedron: Asymmetry, 2006.
-
Chirality, 2024.
-
ACS Chemical Health & Safety, 2015.
-
University of Wisconsin-Madison Chemistry Department, 2015.
-
Chemical Society Reviews, 2023.
-
Wiley-VCH, 2008.
-
Reaction Chemistry & Engineering, 2021.
-
Inorganic Chemistry, 2024.
-
Neuland Labs, 2022.
-
The Journal of Chemical Physics, 2021.
-
ResearchGate, 2018.
-
Catalysts, 2020.
-
Reaction Chemistry & Engineering, 2016.
-
Nature Communications, 2023.
-
Chemistry LibreTexts.
-
Membranes, 2020.
-
Chimia, 2019.
-
The Journal of Organic Chemistry, 2016.
-
Chiralpedia.
-
Journal of Chemical Health and Safety, 2015.
-
Wikipedia.
-
Taylor & Francis eBooks.
-
The Journal of Organic Chemistry, 2022.
-
Journal of Separation Science, 2017.
-
Organic & Biomolecular Chemistry, 2023.
-
Science Learning Center.
-
Comprehensive Organic Synthesis II, 2014.
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- 2. pubs.aip.org [pubs.aip.org]
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- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide synthesizes predicted spectral data based on established NMR principles and comparative analysis with structurally related compounds. This approach offers a robust framework for spectral interpretation, quality control, and structural verification for researchers working with this and similar substituted piperazine derivatives.
Introduction: The Structural Significance of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperazine core is a common scaffold in drug discovery, and the specific stereochemistry and functionalization of this derivative make it a crucial component for creating molecules with specific biological targets.[1] Accurate structural elucidation via NMR spectroscopy is therefore paramount for ensuring the purity and identity of this chiral building block.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, providing a detailed rationale for the chemical shifts and coupling patterns. We will then compare these predictions with the known spectral data of analogous compounds to highlight the key structural features that influence the NMR spectrum.
Molecular Structure and Atom Numbering
For clarity in the spectral analysis, the atoms of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate are numbered as shown in the diagram below.
Caption: Molecular structure and atom numbering for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, piperazine ring, and hydroxymethyl protons. The analysis is based on established chemical shift ranges and the influence of adjacent functional groups and stereochemistry.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |
| C₆H₅ | 7.30 - 7.40 | Multiplet (m) | The five protons of the phenyl ring are expected to resonate in the typical aromatic region. |
| OCH₂Ph | ~5.15 | Singlet (s) | The two benzylic protons are chemically equivalent and show a characteristic singlet in this region for benzyl carbamates. |
| H3 | ~3.0 - 3.2 | Multiplet (m) | This methine proton is coupled to the protons on C2 and the hydroxymethyl group, resulting in a complex multiplet. |
| H2ax, H2eq | ~2.7 - 2.9, ~3.8 - 4.0 | Multiplets (m) | These protons are diastereotopic due to the adjacent chiral center at C3. The axial proton is expected to be more shielded (upfield) than the equatorial proton. |
| H5ax, H5eq | ~2.6 - 2.8, ~2.9 - 3.1 | Multiplets (m) | These protons are also diastereotopic. The chemical shifts are influenced by the adjacent nitrogen (N4) and the overall ring conformation. |
| H6ax, H6eq | ~3.4 - 3.6, ~3.9 - 4.1 | Multiplets (m) | These protons are adjacent to the carbamate nitrogen (N1) and are expected to be deshielded. They are also diastereotopic. |
| NH | ~2.0 - 3.0 | Broad Singlet (br s) | The chemical shift of the N-H proton can vary depending on the solvent and concentration. It is often observed as a broad singlet. |
| CH₂OH | ~3.5 - 3.7 | Doublet of Doublets (dd) | These two diastereotopic protons are coupled to H3 and to each other, resulting in a complex multiplet, often appearing as a doublet of doublets. |
| OH | Variable | Broad Singlet (br s) | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | ~155 | The carbamate carbonyl carbon resonates at a characteristic downfield position. |
| C-ipso (C₁') | ~137 | The aromatic carbon directly attached to the benzylic group. |
| C-ortho/meta/para (C₂', C₃', C₄', C₅', C₆') | 127 - 129 | These aromatic carbons appear in the typical range for a monosubstituted benzene ring. |
| OCH₂Ph | ~67 | The benzylic carbon is deshielded by the adjacent oxygen atom. |
| C3 | ~55 - 58 | This methine carbon is attached to a nitrogen, a carbon, and a hydroxymethyl group. |
| C2 | ~45 - 48 | This methylene carbon is adjacent to the carbamate nitrogen and the chiral center. |
| C5 | ~44 - 47 | This methylene carbon is adjacent to the secondary amine nitrogen. |
| C6 | ~43 - 46 | This methylene carbon is adjacent to the carbamate nitrogen. |
| CH₂OH | ~63 - 66 | The carbon of the hydroxymethyl group is deshielded by the hydroxyl group. |
Comparative Spectral Analysis
A powerful approach to validating the predicted spectra is to compare them with the experimental data of structurally similar molecules.
Comparison with Benzyl piperazine-1-carboxylate
-
¹H NMR: The spectrum of the title compound will be more complex in the piperazine region due to the C3-substituent breaking the symmetry. The signals for H2/H6 and H3/H5 in benzyl piperazine-1-carboxylate appear as two distinct multiplets, whereas in the title compound, the protons on C2, C3, C5, and C6 will all be chemically non-equivalent. The presence of signals for the hydroxymethyl group (CH₂OH and OH) and the methine proton (H3) are key differentiators.
-
¹³C NMR: Benzyl piperazine-1-carboxylate will show fewer signals in the piperazine region due to its symmetry. The title compound will have distinct signals for C2, C3, C5, and C6, whereas the unsubstituted analogue will have only two signals for the piperazine carbons. The additional signals for the methine carbon (C3) and the hydroxymethyl carbon (CH₂OH) are unique to the title compound.
Comparison with (R)-1-Cbz-3-methylpiperazine
-
¹H NMR: The overall splitting patterns in the piperazine region will be similar due to the presence of a substituent at C3. However, the chemical shifts will differ. The hydroxymethyl group in the title compound is more electron-withdrawing than the methyl group, which will likely cause a downfield shift for the adjacent H3 and H2 protons. The most significant difference will be the presence of the CH₂OH and OH signals in the title compound's spectrum, and the characteristic doublet of the methyl group in the spectrum of the methyl analogue.
-
¹³C NMR: The chemical shift of C3 will be significantly different, being more downfield in the title compound due to the attachment of the electron-withdrawing oxygen atom. The CH₂OH carbon signal will be present instead of the methyl carbon signal.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Workflow for NMR Analysis
Caption: A typical workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and OH).[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative information, especially for quaternary carbons.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
-
A DEPT-90 spectrum will only show CH signals.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is invaluable for tracing the connectivity of the protons in the piperazine ring and the hydroxymethyl group.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the carbon spectrum.[2]
-
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. By combining predicted spectral data with a comparative analysis of related compounds and a robust experimental protocol, researchers can confidently verify the structure and purity of this important chiral building block. The detailed rationale behind the spectral assignments serves as a valuable educational tool and a practical reference for scientists in the field of drug discovery and development.
References
-
Schär, M.; et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv., 2018 , 8, 40994-41006. [Link]
-
Yilmaz, F.; Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 2017 , 62(12), 941-946. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Gao, Y.; et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem., 2016 , 12, 2478–2489. [Link]
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
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LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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A Comparative Guide to the LC-MS Analysis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Introduction
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral synthetic building block of significant interest in drug development. Its structure, incorporating a piperazine ring, a chiral center with a hydroxymethyl substituent, and a benzyl carbamate (Cbz) protecting group, presents a unique set of challenges and opportunities for analytical chemists. The precise control and verification of its stereochemical purity are paramount, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles.
This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) for the analysis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, alongside alternative techniques. We will delve into the rationale behind method development, explore the intricacies of its mass spectral fragmentation, and provide actionable, step-by-step protocols for its analysis and method validation, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative: Chirality and Bioactivity
The significance of stereoisomerism in pharmacology cannot be overstated. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates the development of stereoselective analytical methods to ensure the quality and safety of pharmaceutical products. For a molecule like benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, the seemingly subtle difference in the spatial arrangement of the hydroxymethyl group can lead to profound differences in the biological activity of its downstream products. Therefore, a robust and reliable analytical method for confirming enantiomeric purity is not merely a quality control measure but a cornerstone of drug development.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful and widely adopted technique for the analysis of pharmaceutical compounds, a comprehensive evaluation of its performance relative to other methods is essential for informed decision-making in the laboratory. Here, we compare chiral LC-MS with two viable alternatives: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
| Feature | Chiral LC-MS | Chiral SFC-MS | Chiral CE-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Differential migration in an electric field based on charge and size, with a chiral selector in the buffer. |
| Advantages | High versatility, wide range of stationary phases, well-established. | High speed, reduced solvent consumption, orthogonal selectivity to LC. | High efficiency, minimal sample and solvent consumption, suitable for charged analytes. |
| Disadvantages | Higher solvent consumption, potentially longer run times than SFC. | Requires specialized instrumentation, less suitable for highly polar compounds without modifiers. | Lower loading capacity, can be less robust than LC or SFC. |
| MS Compatibility | Excellent with ESI and APCI. | Good, but requires careful pressure and temperature management at the interface. | Can be challenging due to low flow rates and buffer composition. |
| Typical Application | Routine quality control, impurity profiling, bioanalysis. | High-throughput screening, preparative separations. | Analysis of highly polar and charged compounds, limited sample volumes. |
In-Depth Guide to Chiral LC-MS Method Development
The development of a robust chiral LC-MS method for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate requires a systematic approach, considering the physicochemical properties of the analyte.
Column Selection: The Heart of the Separation
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability. For our target molecule, a CSP with phenylcarbamate derivatives would be a logical starting point, as it can engage in π-π interactions with the benzyl group of the analyte, in addition to hydrogen bonding and dipole-dipole interactions involving the carbamate and hydroxymethyl groups.
Recommended Starting Point: A cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized CSP. The immobilized version offers greater solvent flexibility, which is advantageous during method development.
Mobile Phase Optimization: Fine-Tuning the Selectivity
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomers on the CSP.
-
Organic Modifier: A combination of a polar protic solvent like methanol or ethanol with an aprotic solvent such as acetonitrile allows for fine-tuning of the hydrogen bonding interactions between the analyte and the CSP.
-
Additive: The basic nature of the piperazine nitrogen, even when one is protected as a carbamate, necessitates the use of an additive to improve peak shape and reproducibility. A small amount of a basic additive like diethylamine (DEA) or a volatile salt like ammonium formate is recommended. For MS compatibility, volatile additives are preferred.
Proposed Mobile Phase: A gradient elution with a mixture of acetonitrile and methanol containing 0.1% formic acid or ammonium formate. This combination will ensure good peak shape and efficient ionization in the mass spectrometer.
Mass Spectrometry Parameters: Unambiguous Detection and Identification
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this analyte due to the presence of the basic piperazine nitrogen.
-
Precursor Ion: The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan mass spectrum.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is essential for structural confirmation and can be used for quantification in selected reaction monitoring (SRM) mode for enhanced sensitivity and selectivity.
Predicted Mass Spectral Fragmentation Pathway
Understanding the fragmentation of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is key to developing a selective MS/MS method and for structural elucidation of any potential impurities or degradants.
The fragmentation is expected to be initiated by the protonation of one of the nitrogen atoms of the piperazine ring. The subsequent collision-induced dissociation (CID) will likely lead to the cleavage of the benzylic C-O bond and fragmentation of the piperazine ring.
Caption: Predicted fragmentation pathway of the analyte.
Explanation of Key Fragments:
-
Loss of Benzyl Alcohol: A common fragmentation pathway for benzyl carbamates is the cleavage of the C-O bond, leading to the loss of benzyl alcohol.
-
Tropylium Ion: The formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a characteristic fragmentation of benzyl-containing compounds.
-
Piperazine Ring Opening: The piperazine ring can undergo cleavage at various points, leading to a series of smaller fragment ions.
-
Loss of Formaldehyde: The hydroxymethyl group can be lost as formaldehyde (CH₂O).
Experimental Protocols
Protocol 1: Chiral LC-MS Analysis
This protocol provides a starting point for the chiral analysis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 3 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]⁺ ion.
Caption: General workflow for LC-MS analysis.
Protocol 2: Method Validation
Validation of the chiral analytical method should be performed in accordance with ICH Q2(R2) guidelines.[1][2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This can be demonstrated by resolving the two enantiomers from each other and from any other components in a sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the analysis of samples with known concentrations of the analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The LC-MS analysis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a critical component in its application in drug development. A well-developed and validated chiral LC-MS method, as outlined in this guide, provides the necessary confidence in the stereochemical purity of this important building block. While alternative techniques such as SFC and CE offer specific advantages, the versatility, robustness, and high-information content of LC-MS make it the preeminent technique for this application. The principles and protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and scientifically sound analytical methods for this and similar chiral molecules.
References
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available from: [Link]
-
LGC. Guide to achieving reliable quantitative LC-MS measurements. 2013. Available from: [Link]
- BenchChem.
- BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. 2025.
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. 2022. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. 2023. Available from: [Link]
- Bishop, S. C., McCord, B. R., Gratz, S. R., Loeliger, J. R., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of forensic sciences, 50(2), 326–335.
- Fejős, I., Kalydi, E., Kukk, E. L., Seggio, M., Malanga, M., & Béni, S. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules (Basel, Switzerland), 26(17), 5271.
- IntuitionLabs. ICH Q2(R2)
- Journal of Chemical and Pharmaceutical Research.
- LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. 2022.
- MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. 2022.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. Available from: [Link]
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National Institute of Justice. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. 2005. Available from: [Link]
- PubMed.
- PubMed. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. 2011.
- ResearchGate.
- ResearchGate.
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- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). 2025.
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YouTube. Mass Spectrometry: Fragmentation Mechanisms. 2016. Available from: [Link]
- MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. 2020.
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Navigating the Chiral Labyrinth: A Comparative Guide to the Synthesis of Enantiopure Piperazin-2-ylmethanol
Enantiopure piperazin-2-ylmethanol stands as a cornerstone chiral building block in contemporary drug discovery and development. Its rigid, yet conformationally mobile, scaffold, coupled with the strategic placement of a hydroxyl and two nitrogen atoms, offers a versatile platform for constructing complex molecular architectures with precisely defined three-dimensional orientations. This guide provides a critical comparison of the principal synthetic routes to access this valuable intermediate in its enantiomerically pure form, offering field-proven insights and detailed experimental protocols for researchers and process chemists. The objective is to dissect the nuances of chiral pool synthesis, asymmetric catalysis, and kinetic resolution, thereby enabling an informed selection of the most appropriate synthetic strategy for a given application.
The Chiral Pool Approach: Leveraging Nature's Stereochemical Fidelity
The most direct route to an enantiopure molecule is often to begin with one. The chiral pool, comprised of readily available, inexpensive, and enantiomerically pure natural products, offers an elegant entry point. For the synthesis of (S)-piperazin-2-ylmethanol, the amino acid (S)-serine is the logical and most frequently employed starting material.[1][2]
This strategy hinges on the preservation of the inherent stereochemistry of the starting material throughout the synthetic sequence. The key transformation involves the construction of the piperazine ring around the intact chiral core of serine.
Synthetic Workflow: From (S)-Serine to (S)-Piperazin-2-ylmethanol
A representative synthesis commences with the protection of the amino and carboxyl groups of (S)-serine, followed by the introduction of the second nitrogen atom and subsequent cyclization to form a piperazin-2-one intermediate. The final step is the reduction of the lactam and any ester functionalities. A key step in one reported synthesis is the reaction of a chloroacetamide derivative of serine with a primary amine to yield diastereomeric bicyclic piperazinediones, which are then reduced.[1]
Caption: Chiral pool synthesis of (S)-piperazin-2-ylmethanol from (S)-serine.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)piperazine from (S)-Serine (Representative)
This protocol is adapted from the principles outlined in the synthesis of chiral, nonracemic (piperazin-2-yl)methanols.[1]
-
Protection and Activation: (S)-serine methyl ester hydrochloride is N-acylated with chloroacetyl chloride in the presence of a base to yield methyl (S)-2-(2-chloroacetamido)-3-hydroxypropanoate.
-
Cyclization: The resulting chloroacetamide is reacted with benzylamine. This reaction proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization to form a mixture of diastereomeric 1-benzyl-3-(hydroxymethyl)piperazin-2,5-diones.
-
Reduction: The piperazinedione intermediate is then subjected to a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent like tetrahydrofuran (THF). This step reduces both the amide carbonyls and any ester groups to the corresponding amines and alcohols, respectively, yielding (S)-4-benzyl-2-(hydroxymethyl)piperazine.[3]
-
Deprotection (Optional): The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to afford the parent (S)-piperazin-2-ylmethanol.
Field-Proven Insights
Advantages:
-
Stereochemical Integrity: The primary advantage is the direct transfer of stereochemistry from the starting material to the product, ensuring high enantiopurity.
-
Cost-Effectiveness of Starting Material: L-serine is an inexpensive and abundant natural amino acid.
Disadvantages:
-
Limited to Available Chirality: This route is primarily practical for accessing (S)-piperazin-2-ylmethanol, as D-serine is significantly more expensive.
-
Multi-step Process: The synthesis involves several steps, which can lead to a lower overall yield.
-
Harsh Reagents: The use of powerful and hazardous reducing agents like LiAlH4 requires careful handling and is less desirable for large-scale industrial processes.
Asymmetric Catalysis: Building Chirality with Precision
Asymmetric catalysis offers a more flexible and elegant approach, creating the desired stereocenter from a prochiral substrate using a chiral catalyst. This strategy is particularly powerful for industrial applications as only a substoichiometric amount of the expensive chiral catalyst is required. The most common strategy involves the asymmetric synthesis of a chiral piperazin-2-one intermediate, which is then reduced to the target alcohol.
Asymmetric Hydrogenation of Pyrazin-2-ols
A highly efficient method for the synthesis of chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[4] This reaction proceeds with excellent diastereoselectivity and enantioselectivity, providing a direct route to the key intermediate.
Caption: Enzymatic kinetic resolution of racemic piperazin-2-ylmethanol.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Racemate Synthesis: Racemic piperazin-2-ylmethanol is synthesized via standard achiral methods.
-
Enzymatic Acylation: The racemic alcohol is dissolved in a non-polar organic solvent. A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) are added. The reaction is stirred at a controlled temperature (e.g., 30-40 °C).
-
Separation and Deprotection: The reaction is monitored until approximately 50% conversion is reached. At this point, the acylated enantiomer is separated from the unreacted enantiomer by chromatography. The acylated enantiomer can then be deprotected (hydrolyzed) to yield the other pure enantiomer.
Field-Proven Insights
Advantages:
-
High Selectivity: Enzymes can exhibit extremely high enantioselectivity, leading to products with very high ee.
-
Mild Conditions: Enzymatic reactions are typically run under mild conditions (neutral pH, moderate temperatures), which is beneficial for sensitive substrates.
-
Green Chemistry: Biocatalysis is considered a green technology.
Disadvantages:
-
50% Yield Limitation: The most significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
-
Separation Challenges: The separation of the product from the unreacted starting material can sometimes be challenging.
Comparative Analysis
| Feature | Chiral Pool Synthesis | Asymmetric Catalysis | Kinetic Resolution |
| Starting Material | Enantiopure (e.g., (S)-Serine) | Prochiral (e.g., Pyrazin-2-ol) | Racemic Mixture |
| Overall Yield | Moderate | High | Low (Max 50% per enantiomer) |
| Enantioselectivity | Excellent (dependent on SM purity) | Excellent (>90% ee typical) | Excellent (often >99% ee) |
| Scalability | Moderate | High | Moderate to High |
| Cost-Effectiveness | Inexpensive SM, but multi-step | Expensive catalyst, but low loading | Inexpensive enzymes, but low yield |
| Safety/Handling | Use of hazardous reagents (LiAlH4) | High-pressure hydrogenation | Generally safe, mild conditions |
| Flexibility | Limited by available chiral pool | High (diverse substrates) | Moderate (requires suitable enzyme) |
Field-Proven Insights and Recommendations
The choice of synthetic route to enantiopure piperazin-2-ylmethanol is highly dependent on the specific goals of the project.
-
For Small-Scale Research and Rapid Access to the (S)-Enantiomer: The chiral pool synthesis from (S)-serine is a reliable and straightforward option, provided the multi-step nature and use of strong reducing agents are acceptable.
-
For Large-Scale Production and Access to Both Enantiomers: Asymmetric catalysis , particularly via the asymmetric hydrogenation of pyrazin-2-ols, is the superior strategy. Its high efficiency, scalability, and the ability to access either enantiomer by simply choosing the appropriate chiral ligand make it the most industrially viable route. The initial investment in catalyst and equipment is offset by the high yields and throughput.
-
For Specific Applications Requiring Extremely High Enantiopurity: Enzymatic kinetic resolution can be an excellent choice if the inherent 50% yield limitation is not a concern. It often provides the highest enantiomeric excess and operates under very mild conditions.
Conclusion
The synthesis of enantiopure piperazin-2-ylmethanol is a well-explored area of organic chemistry, with several robust and reliable methods available. While the chiral pool approach offers a direct and conceptually simple route, its flexibility is limited. Kinetic resolution provides access to highly pure enantiomers but at the cost of a reduced theoretical yield. For versatility, scalability, and overall efficiency, asymmetric catalytic methods have emerged as the state-of-the-art, providing a powerful platform for the synthesis of this critical chiral building block and its derivatives for the advancement of pharmaceutical research.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Available at: [Link]
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Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Available at: [Link]
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Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. ResearchGate. Available at: [Link]
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A Systematic Review of Enzymatic Kinetics in Microreactors. MDPI. Available at: [Link]
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Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available at: [Link]
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Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ACS Publications. Available at: [Link]
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Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
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One-Pot Synthesis of Enantiopure Pyrrolopiperazines. The Journal of Organic Chemistry. Available at: [Link]
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Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available at: [Link]
-
Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Figshare. Available at: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Asymmetric Synthesis. SlideShare. Available at: [Link]
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Chiral reagents. University of Liverpool. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. Available at: [Link]
-
What's the difference between chemical kinetics and enzyme kinetics?. Quora. Available at: [Link]
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Comparison of Enzyme Activity Assay Methods. Labinsights. Available at: [Link]
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Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. Available at: [Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Publications. Available at: [Link]
-
Developing chiral ligands for asymmetric hydrogenation. PubMed. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. Available at: [Link]
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Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. SciProfiles. Available at: [Link]
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- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate vs tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of protecting groups is a critical decision that dictates the efficiency, yield, and purity of the final product. The (3R)-3-(hydroxymethyl)piperazine core is a valuable chiral building block found in numerous biologically active molecules. Its synthesis and subsequent functionalization often necessitate the protection of one of the nitrogen atoms to ensure regioselectivity. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups, the benzyl carbamate (Cbz) and the tert-butyl carbamate (Boc), on this specific scaffold. We will delve into the practicalities of their synthesis, deprotection, and the critical factors that guide the selection of one over the other, supported by established experimental protocols and chemical principles.
At a Glance: Key Physicochemical and Reactivity Profiles
A fundamental understanding of the distinct properties of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is paramount for strategic synthetic planning. The table below summarizes their core characteristics.
| Property | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate |
| Abbreviation | Cbz-(R)-3-(hydroxymethyl)piperazine | Boc-(R)-3-(hydroxymethyl)piperazine |
| CAS Number | 1159825-20-3 (HCl salt) | 278788-66-2[1] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₀H₂₀N₂O₃[1] |
| Molecular Weight | 250.29 g/mol | 216.28 g/mol [1] |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd-C)[2] | Acidic (e.g., TFA, HCl)[3] |
| Stability | Stable to acidic and basic conditions | Stable to basic and nucleophilic conditions |
| Key Considerations | Requires hydrogenation setup; catalyst can be pyrophoric and sensitive to poisoning. | Strong acids can be corrosive and may affect other acid-labile groups. |
The Strategic Choice: Cbz vs. Boc
The decision to employ a Cbz or Boc protecting group is not arbitrary; it is a strategic choice dictated by the overall synthetic route and the chemical functionalities present in the molecule. This is a classic example of orthogonal protection strategy, where one group can be removed without affecting the other, allowing for selective manipulation of the piperazine nitrogens if both were present.
Synthesis of the Protected Intermediates
The accessibility of the starting protected piperazine is a crucial factor in any synthetic campaign.
Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (Boc-protected)
A scalable synthesis for the Boc-protected compound has been reported, starting from the commercially available 1,4-bis-Boc-2-hydroxymethylpiperazine. This process involves a selective hydrolysis under basic conditions.
Experimental Protocol: Synthesis of Boc-(R)-3-(hydroxymethyl)piperazine [1]
-
Reaction Setup: To a reactor charged with 1,4-bis-Boc-2-hydroxymethylpiperazine (13.9 kg), add 95% ethanol (30 kg).
-
Base Addition: Add an aqueous solution of sodium hydroxide (3.5 kg in 21 kg of water).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the ethanol under reduced pressure. Add dichloromethane (30 kg) and perform a liquid-liquid extraction.
-
Extraction: Separate the aqueous phase and extract it three times with dichloromethane (3 x 20 kg).
-
Washing and Drying: Combine the organic phases and wash with a 15% aqueous sodium chloride solution (40 kg). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase to obtain the crude product. Crystallization from n-hexane (35 kg) yields the purified (R)-1-Boc-3-hydroxymethylpiperazine.
This reported industrial-scale synthesis boasts a high yield of 91% with a purity of 98.6%.
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (Cbz-protected)
The synthesis of the Cbz-protected analogue typically involves the reaction of (R)-3-(hydroxymethyl)piperazine with benzyl chloroformate in the presence of a base. While a detailed, scaled-up protocol for this specific molecule is less commonly reported in readily accessible literature, the general procedure for Cbz protection of amines is well-established.
General Protocol: Cbz Protection of (R)-3-(hydroxymethyl)piperazine
-
Dissolution: Dissolve (R)-3-(hydroxymethyl)piperazine in a suitable solvent mixture, such as THF/water (2:1).
-
Base Addition: Add a base, such as sodium bicarbonate (2 equivalents), to the solution.
-
Acylation: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).
-
Work-up and Extraction: Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica gel column chromatography.
Deprotection Methodologies: A Comparative Analysis
The core of this guide lies in the comparative analysis of the deprotection of these two crucial intermediates. The choice of method is contingent on the stability of other functional groups within the molecule.
Cbz Deprotection via Hydrogenolysis
The Cbz group is renowned for its clean removal by catalytic hydrogenolysis, yielding toluene and carbon dioxide as byproducts, which are easily removed.[2]
Experimental Protocol: Hydrogenolysis of Cbz-(R)-3-(hydroxymethyl)piperazine
-
Reaction Setup: Dissolve Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected (3R)-3-(hydroxymethyl)piperazine.
Causality and Considerations:
-
Mechanism: The reaction proceeds via the catalytic reduction of the benzyl ester, which then undergoes spontaneous decarboxylation to release the free amine.[2]
-
Catalyst: The choice of palladium catalyst can influence the reaction rate. 10% Pd/C is standard, but other variations exist. The catalyst is pyrophoric and must be handled with care, especially when dry.
-
Functional Group Compatibility: This method is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing heterocycles.
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the reaction.
Boc Deprotection via Acidolysis
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation, often used in dichloromethane (DCM).
Experimental Protocol: Acidolysis of Boc-(R)-3-(hydroxymethyl)piperazine [3]
-
Reaction Setup: Dissolve tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate in dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually rapid, often completing within 1-2 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic extracts and concentrate to yield the deprotected piperazine.
Causality and Considerations:
-
Mechanism: The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to the free amine.
-
Reagent: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Functional Group Compatibility: This method is not suitable for substrates containing other acid-sensitive functional groups, such as certain esters, ethers, or acetals.
-
Work-up: The basic work-up to generate the free amine is an additional step compared to the hydrogenolysis of the Cbz group.
Comparative Performance and Experimental Insights
| Feature | Cbz Deprotection (Hydrogenolysis) | Boc Deprotection (Acidolysis) |
| Reaction Time | Typically longer (several hours to overnight) | Generally faster (30 minutes to a few hours) |
| Reagent Handling | Pyrophoric catalyst (Pd/C), requires hydrogenation apparatus. | Corrosive and volatile acid (TFA). |
| Byproducts | Toluene and CO₂, easily removed. | tert-butyl cation (can cause side reactions), CO₂. |
| Work-up & Purification | Simple filtration to remove the catalyst. | Requires neutralization and extraction to obtain the free amine. |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to base- and hydrogenolysis-labile groups. |
| Potential Side Reactions | Reduction of other sensitive functional groups. | Alkylation of nucleophilic residues by the tert-butyl cation. |
Applications in Drug Development
The deprotected (3R)-3-(hydroxymethyl)piperazine is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its utility has been demonstrated in the development of:
-
PI3K inhibitors for the treatment of rheumatoid arthritis.[1]
-
Benzoxaborole derivatives as antimalarial and anti-tuberculosis agents.[1]
-
Anticonvulsant agents. [3]
The choice of protecting group strategy in the synthesis of these complex molecules is critical to achieving the desired final product in high yield and purity.
Conclusion and Recommendations
Both Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate are excellent precursors to the valuable (3R)-3-(hydroxymethyl)piperazine intermediate. The selection between the Cbz and Boc protecting groups should be a carefully considered strategic decision based on the following criteria:
-
For syntheses involving acid-sensitive functional groups, the Cbz group is the superior choice. Its removal under neutral hydrogenolysis conditions provides a mild and effective deprotection strategy.
-
When speed and simplicity are paramount, and the substrate lacks acid-labile functionalities, the Boc group is often preferred. The deprotection is typically rapid and does not require specialized hydrogenation equipment.
-
In the context of orthogonal protection schemes, the differential lability of Cbz and Boc groups can be exploited to selectively deprotect one of two protected amines in a molecule.
By understanding the nuances of each protecting group and its associated deprotection chemistry, researchers can design more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
PubChem. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
- Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]
-
PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available at: [Link]
-
Total Synthesis. Cbz deprotection mechanism With Hydrogenolysis. Available at: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
Sources
A Comparative Guide to N-Protecting Groups for Piperazine: Cbz vs. Boc
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to successful multi-step synthesis. Piperazine, a ubiquitous scaffold in pharmaceuticals, presents a classic challenge: how to selectively functionalize one of its two secondary amine groups. This guide provides an in-depth comparative analysis of two of the most common N-protecting groups employed for this purpose: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. We will delve into the practical considerations, mechanistic underpinnings, and experimental protocols for each, offering field-proven insights to guide your synthetic strategy.
The Organic Chemist's Dilemma: Mono-protection of a Symmetrical Diamine
Piperazine's symmetrical structure, with two nucleophilic secondary amines of equal reactivity, complicates selective mono-functionalization. Direct reaction with one equivalent of an electrophile often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material, resulting in low yields and purification challenges. The introduction of a protecting group on one nitrogen atom temporarily masks its reactivity, allowing for clean and selective derivatization of the other. The choice of this protecting group is critical, as it dictates the conditions for its removal and the overall compatibility with the synthetic route.
Here, we compare the Cbz and Boc groups, two carbamates that have become workhorses in organic synthesis, to inform the selection process for piperazine derivatization.
The Contenders: A Head-to-Head Comparison
| Feature | N-Carboxybenzyl (Cbz) | N-tert-Butoxycarbonyl (Boc) |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Protection Conditions | Basic conditions (e.g., Na₂CO₃, NaOH, Et₃N) in a biphasic system or organic solvent. | Basic conditions (e.g., NaOH, NaHCO₃, DMAP) in various solvents (water, THF, DCM). |
| Stability | Stable to acidic conditions and some basic conditions. | Stable to basic conditions and nucleophiles. |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl) |
| Orthogonality | Cleaved under reductive conditions. | Cleaved under acidic conditions. |
| Byproducts of Deprotection | Toluene and Carbon Dioxide | Isobutylene and Carbon Dioxide |
The Carboxybenzyl (Cbz) Group: A Classic Choice
The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a robust protecting group. Its stability under acidic conditions makes it a valuable tool in complex synthetic sequences.
Protection with Cbz
The most common method for the N-Cbz protection of piperazine involves the reaction of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions. The challenge, as with any symmetrical diamine, is to favor mono-protection over di-protection. This is typically achieved by using an excess of piperazine relative to the Cbz-Cl.
Causality Behind Experimental Choices: By using an excess of piperazine, the probability of a molecule of Cbz-Cl reacting with an already mono-protected piperazine is statistically reduced. The reaction is often performed in a biphasic system (e.g., water and an organic solvent) with a base to neutralize the HCl byproduct, driving the reaction to completion.
Deprotection of Cbz-Piperazine
The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[1] This method is exceptionally mild and selective, often leaving other functional groups intact.
Trustworthiness of the Protocol: The deprotection proceeds by bubbling hydrogen gas through a solution of the Cbz-protected piperazine in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean, and the byproducts, toluene and carbon dioxide, are volatile and easily removed. Alternative methods, such as using transfer hydrogenation (e.g., with ammonium formate), can also be employed. While stable to many acidic conditions, strong acids like HBr in acetic acid can also cleave the Cbz group.[1]
The tert-Butoxycarbonyl (Boc) Group: The Modern Standard
The Boc group is arguably the most widely used N-protecting group in modern organic synthesis due to its ease of introduction and its facile removal under acidic conditions, which are orthogonal to the hydrogenolysis conditions used for Cbz removal.[2]
Protection with Boc
The mono-N-Boc protection of piperazine is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). Similar to the Cbz protection, controlling the stoichiometry is key to achieving high yields of the mono-protected product. Several methods have been developed to optimize this process, with some reporting yields of over 93.5%.[3]
Causality Behind Experimental Choices: Traditional methods involve the slow addition of Boc₂O to a solution of piperazine, often in a solvent like dichloromethane or methanol. The use of a base is common to facilitate the reaction. However, the formation of the di-protected piperazine is a common side reaction.[3] Innovative approaches, such as reacting piperazine with acetic acid to form a salt before acylation, have been shown to improve selectivity for mono-protection.[3]
Deprotection of Boc-Piperazine
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are the most common reagents.[4]
Trustworthiness of the Protocol: The deprotection mechanism involves the protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This process is highly efficient and typically goes to completion within a short period at room temperature. The volatile byproducts are easily removed, simplifying the workup procedure.
Orthogonal Protection Strategies: The Best of Both Worlds
The distinct deprotection conditions for Cbz and Boc groups make them "orthogonal," meaning one can be selectively removed in the presence of the other.[2] This property is invaluable in the synthesis of complex molecules where multiple amine functionalities need to be differentially protected and deprotected. For instance, a molecule could be synthesized with both a Cbz- and a Boc-protected nitrogen, allowing for selective deprotection and subsequent functionalization at each site.
Experimental Protocols
Protocol 1: Mono-N-Cbz Protection of Piperazine
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (4 equivalents) in a mixture of DCM and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2 equivalents) to the solution.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield mono-N-Cbz-piperazine.
Protocol 2: Deprotection of N-Cbz-Piperazine via Hydrogenolysis
Materials:
-
N-Cbz-piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-piperazine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Protocol 3: Mono-N-Boc Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (4 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield mono-N-Boc-piperazine.
Protocol 4: Deprotection of N-Boc-Piperazine with TFA
Materials:
-
N-Boc-piperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-piperazine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected piperazine.
Visualization of Workflows
Protection and Deprotection Cycle
Caption: Comparative workflow for Cbz and Boc protection and deprotection of piperazine.
Decision Matrix for Protecting Group Selection
Caption: Decision-making flowchart for selecting between Cbz and Boc protecting groups.
Conclusion and Recommendations
The choice between Cbz and Boc for the N-protection of piperazine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan.
-
Choose Cbz when:
-
The subsequent reaction steps require acidic conditions under which a Boc group would be labile.
-
Mild, non-acidic deprotection is paramount.
-
The presence of easily reducible groups is not a concern.
-
-
Choose Boc when:
-
The synthetic route involves conditions that are incompatible with hydrogenolysis (e.g., the presence of reducible functional groups like alkynes, alkenes, or nitro groups).
-
A simple and rapid acid-mediated deprotection is desired.
-
The substrate is stable to acidic conditions.
-
By understanding the nuances of each protecting group, researchers can design more efficient and robust synthetic routes for the development of novel piperazine-containing molecules. The provided protocols serve as a validated starting point for the practical implementation of these essential transformations.
References
- Ansari, M. A., & Siddiqui, S. (2012). Boc protection: A new and efficient method. Journal of Chemistry, 2013, 1-5.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Luh, T.-Y., & Wong, M.-K. (2001). Selective mono-N-Boc protection of piperazine. Synthesis, 2001(12), 1879-1881.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure for the regioselective preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis, 2009(2), 283-289.
- Shaikh, A. A., & Ganu, J. S. (2015). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 6(2), 2603-2608.
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StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Metapharm. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
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ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral intermediate, demands rigorous analytical scrutiny to ensure its structural integrity and enantiomeric purity. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about their analytical strategies.
The Central Role of Vibrational Spectroscopy: An FTIR Deep Dive
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of organic molecules.[1] By probing the vibrational modes of molecular bonds, FTIR provides a unique "fingerprint" of a compound, revealing the presence of specific functional groups.[2] For benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, the FTIR spectrum is a composite of the vibrational signatures of its constituent parts: the benzyl carbamate, the piperazine ring, the primary alcohol, and the aromatic ring.
Predicted FTIR Spectral Characteristics
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be synthesized from the analysis of its functional groups and data from analogous structures.
dot graph "molecular_structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139043275&t=l", imagescale=true, labelloc=b, label="Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate"]; mol [pos="0,0!"]; }
Molecular Structure of the Analyte
Table 1: Predicted FTIR Absorption Bands for Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| Primary Alcohol (-CH₂OH) | O-H Stretch | 3400-3200 (broad) | Strong | The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[3][4] Its position can be influenced by concentration and solvent. |
| C-O Stretch | ~1050 | Strong | For primary alcohols, this peak is typically found in the 1075-1000 cm⁻¹ region.[4] | |
| Carbamate (-O-C(=O)-N<) | C=O Stretch | ~1700-1680 | Strong | The carbonyl stretch of carbamates is a strong, reliable indicator. The exact position can be influenced by conjugation and hydrogen bonding. |
| C-N Stretch | ~1250 | Medium | ||
| Piperazine Ring | N-H Stretch (secondary amine) | ~3300 (if present as impurity) | Medium-Weak | The target molecule has a carbamate-protected nitrogen, but the presence of any unreacted starting material would show a characteristic N-H stretch. |
| C-N Stretch | 1150-1050 | Medium-Strong | The piperazine ring exhibits multiple C-N stretching and bending vibrations. | |
| Benzyl Group | Aromatic C-H Stretch | 3100-3000 | Medium-Weak | |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | Medium-Weak | These bands are characteristic of the benzene ring. | |
| C-H Out-of-plane bend | 770-730 and 710-690 | Strong | The pattern of these bands can indicate the substitution pattern of the aromatic ring. | |
| Aliphatic Groups | C-H Stretch | 2950-2850 | Medium-Strong | These arise from the methylene groups in the piperazine ring and the hydroxymethyl group. |
Experimental Protocol: FTIR Analysis
A robust FTIR analysis hinges on meticulous sample preparation and data acquisition.
1. Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a preferred method for its minimal sample preparation and suitability for solid and liquid samples.
-
Step 1: Ensure the ATR crystal (e.g., diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.
-
Step 2: Place a small amount of the solid benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate sample or a concentrated solution onto the crystal.
-
Step 3: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Step 4: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Step 5: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
2. Data Interpretation
-
Functional Group Region (4000-1500 cm⁻¹): Identify the key functional groups as outlined in Table 1. The presence of the broad O-H stretch, the strong carbonyl peak, and the aromatic C-H and C=C bands are primary indicators of the molecule's core structure.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of bending and skeletal vibrations unique to the molecule. While individual peak assignments can be challenging, the overall pattern serves as a highly specific fingerprint for compound identification when compared against a reference spectrum.
dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Clean_Crystal [label="Clean ATR Crystal"]; Background_Scan [label="Acquire Background Spectrum"]; Apply_Sample [label="Apply Sample to Crystal"]; Apply_Pressure [label="Apply Consistent Pressure"]; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acquire_Spectrum [label="Acquire Sample Spectrum\n(16-32 scans, 4 cm⁻¹ resolution)"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Ratio_Spectra [label="Ratio Sample vs. Background"]; Identify_Functional_Groups [label="Analyze Functional Group Region\n(4000-1500 cm⁻¹)"]; Analyze_Fingerprint [label="Analyze Fingerprint Region\n(1500-400 cm⁻¹)"]; Final_Identification [label="Structural Confirmation"]; }
Clean_Crystal -> Background_Scan; Background_Scan -> Apply_Sample; Apply_Sample -> Apply_Pressure; Apply_Pressure -> Acquire_Spectrum; Acquire_Spectrum -> Ratio_Spectra; Ratio_Spectra -> Identify_Functional_Groups; Identify_Functional_Groups -> Analyze_Fingerprint; Analyze_Fingerprint -> Final_Identification; }
FTIR Experimental Workflow
Comparative Analysis with Alternative Techniques
While FTIR provides excellent structural information, a comprehensive analysis, particularly for a chiral compound, necessitates the use of complementary techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Strengths for the Analyte | Limitations for the Analyte |
| FTIR Spectroscopy | Vibrational modes of chemical bonds | - Rapid identification of functional groups- Non-destructive- Low cost and simple operation | - Not inherently quantitative without calibration- Does not provide information on enantiomeric purity- Insensitive to subtle stereochemical differences |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | - Gold standard for determining enantiomeric purity (e.g., enantiomeric excess) - Quantitative analysis of the compound and impurities | - Requires method development (column and mobile phase selection)- Can be time-consuming- Destructive analysis |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Unambiguous structural elucidation (¹H, ¹³C, 2D NMR)- Can distinguish between diastereomers- Can be used for quantitative analysis (qNMR) | - Lower sensitivity compared to MS- Enantiomers are indistinguishable without chiral solvating agents or derivatization- Higher instrument cost and complexity |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | - High sensitivity for trace analysis- Accurate mass determination for molecular formula confirmation- Structural information from fragmentation patterns | - Does not distinguish between enantiomers- Isomers can have identical mass spectra- Often coupled with a separation technique (e.g., GC-MS, LC-MS) for complex mixtures |
High-Performance Liquid Chromatography (HPLC)
For a chiral molecule like benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, chiral HPLC is indispensable for determining its enantiomeric purity. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
-
Experimental Insight: The choice of the chiral column is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[5] A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of all proton and carbon signals in the molecule.
-
Expertise in Practice: While standard ¹H and ¹³C NMR will confirm the connectivity of the molecule, they will not differentiate between the (R) and (S) enantiomers. To assess enantiomeric purity by NMR, a chiral solvating agent or a chiral derivatizing agent must be used. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR signals.[6] The choice of solvent can also influence the resolution of signals, with deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) being common choices for piperazine derivatives.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the target compound with high accuracy. When coupled with a chromatographic technique (LC-MS), it can provide both separation and sensitive detection.
-
Trustworthy Fragmentation: The fragmentation pattern in MS can offer structural clues. For benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, characteristic fragmentation would likely involve the loss of the benzyl group (resulting in a prominent peak at m/z 91 for the tropylium ion) and cleavage of the piperazine ring.[8] Alpha-cleavage adjacent to the alcohol and fragmentation of the carbamate linkage would also be expected.
Conclusion: A Multi-faceted Approach to Characterization
References
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Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Royal Society of Chemistry. (2013). SUPPORTING INFORMATION. [Link]
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National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]
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Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ACS Publications. (2019). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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Specac. (n.d.). Interpreting Infrared Spectra. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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University of Padua. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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MDPI. (2018). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, grounding each procedural step in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its hydrochloride salt are classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
These classifications necessitate careful handling to avoid exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal operations.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, must adhere to the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, ensuring safe handling from generation to final disposal. Laboratory chemical waste management guidelines from various institutions further emphasize the importance of proper labeling, storage, and segregation of waste.[3][4]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[5][6] |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills on clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[7] | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1] |
Step 2: Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for the disposal of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate waste. The container should be made of a material compatible with the chemical and be in good condition with a secure lid.[4] The original container is often a suitable choice.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate". Include the approximate concentration and any other components mixed with the waste.[4]
-
Segregation: Do not mix this waste with other incompatible waste streams. Keep it separate from strong oxidizing agents and strong acids.[8] Solid and liquid waste should be kept in separate containers.[9][10]
Step 3: Waste Accumulation and Storage
Store the designated waste container in a safe and secure location pending disposal.
-
Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area.[3]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.[4]
-
Container Integrity: Keep the container tightly closed except when adding waste.[4][5]
Step 4: Final Disposal
The final disposal of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate must be conducted through a licensed chemical waste disposal facility.
-
Licensed Disposal: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete and environmentally sound destruction of the chemical.
-
Do Not Discharge to Sewer: Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.
Sources
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- 2. 1159825-20-3|Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
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A Comprehensive Guide to the Safe Handling of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides essential, immediate safety and logistical information for handling benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in many drug discovery and development projects. Our goal is to provide you with a self-validating system of protocols that goes beyond simple steps, explaining the causality behind each recommendation to ensure your work is both groundbreaking and safe.
Understanding the Hazard Landscape
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its close analogs, such as its hydrochloride salt, are classified with specific hazard statements. While a specific Safety Data Sheet (SDS) for the exact compound is not always available, data from structurally similar molecules provide a strong basis for a robust safety assessment. The primary hazards associated with this class of compounds include:
These classifications necessitate a stringent set of handling protocols to minimize exposure and mitigate risk.
Core Principles of Safe Handling: A Multi-layered Approach
Our approach to handling this compound is built on the well-established hierarchy of controls, prioritizing engineering and administrative controls, supplemented by rigorous personal protective equipment (PPE) protocols.
Caption: Hierarchy of controls for chemical safety.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[3]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin irritation and potential absorption. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation. |
Expert Insight: The choice of glove material is crucial. Nitrile gloves offer good resistance to a wide range of chemicals, but it is always best practice to consult a glove compatibility chart for the specific solvent system you are using with the compound.
Operational Protocols: From Receipt to Disposal
A meticulous workflow is essential for minimizing exposure and ensuring the integrity of your experiments.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[4] An inert atmosphere, as recommended for the hydrochloride salt, is good practice to prevent degradation.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
